2-Chloropyridine-4-boronic acid
Descripción
The exact mass of the compound 2-Chloro-4-pyridylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYRVVDXJMJLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408874 | |
| Record name | 2-Chloro-4-pyridylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-96-2 | |
| Record name | B-(2-Chloro-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-pyridylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Chloropyridine-4-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloropyridine-4-boronic acid is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a representative synthetic protocol, detailed characterization data, and relevant applications in drug development.
Introduction
Pyridine-based boronic acids are indispensable reagents in medicinal chemistry and materials science. The presence of the chlorine atom and the boronic acid moiety on the pyridine (B92270) ring at positions 2 and 4, respectively, makes this compound a versatile intermediate for introducing the 2-chloropyridin-4-yl group into various scaffolds. This functional group is present in a number of biologically active compounds, highlighting the importance of efficient and well-characterized synthetic routes to this key intermediate. This guide will detail a common synthetic pathway and the analytical techniques used to confirm the structure and purity of the final product.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the synthesis of a suitable halo-pyridine intermediate followed by a metal-catalyzed borylation reaction. While a specific, detailed protocol for this exact compound is not widely published in peer-reviewed journals, a representative procedure can be constructed based on established methods for the synthesis of arylboronic acids.
Synthetic Pathway Overview
A plausible and commonly employed route for the synthesis of this compound involves two main stages:
-
Diazotization and Halogenation: Conversion of an amino-pyridine precursor to a dihalo-pyridine.
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of the dihalo-pyridine with a boron source.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 2-Chloro-4-bromopyridine from 2-Chloro-4-aminopyridine
This procedure is based on a known Sandmeyer-type reaction.
-
Materials:
-
2-Chloro-4-aminopyridine
-
48% aqueous Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
35% Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a flask containing 2-chloro-4-aminopyridine, add 48% aqueous hydrobromic acid at 0 °C.
-
Slowly add bromine to the mixture over 10 minutes.
-
Cool the reaction mixture to -10 °C and add a solution of sodium nitrite in water dropwise over 30 minutes.
-
After the addition, continue stirring at -10 °C for 10 minutes, then allow the mixture to warm to room temperature and stir for 1.5 hours.
-
Cool the reaction mixture to 5 °C and add saturated aqueous sodium sulfite solution until the color of the solution disappears.
-
Adjust the pH of the solution to be alkaline using a 35% sodium hydroxide solution.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-bromopyridine.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Stage 2: Synthesis of this compound via Miyaura Borylation
This is a general procedure for the palladium-catalyzed borylation of aryl halides.
-
Materials:
-
2-Chloro-4-bromopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
A suitable base (e.g., Potassium acetate, KOAc)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-chloro-4-bromopyridine, bis(pinacolato)diboron, and the base in the anhydrous solvent.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., Ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude this compound pinacol ester can be purified by column chromatography.
-
Hydrolysis of the pinacol ester to the boronic acid is typically achieved during the aqueous workup or by subsequent treatment with an acid.
-
In-Depth Technical Guide to 2-Chloropyridine-4-boronic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloropyridine-4-boronic acid, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its application in the development of targeted therapeutics, including nicotinic acetylcholine (B1216132) receptor (nAChR) agonists and Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.
Core Properties of this compound
This compound, with the CAS Number 458532-96-2 , is a white to almost white crystalline powder.[1] It is a versatile bifunctional molecule featuring a chlorinated pyridine (B92270) ring and a boronic acid moiety. This unique structure makes it an invaluable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 458532-96-2 | [1][2] |
| Molecular Formula | C₅H₅BClNO₂ | [1][2] |
| Molecular Weight | 157.36 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 155-163 °C | |
| Purity | ≥95.0% | |
| Solubility | Soluble in common organic solvents. In DMSO, soluble up to 200 mg/mL (1270.89 mM) with sonication. | [1][3] |
| Storage Conditions | Store at 2-8°C | [1] |
Synthesis and Reactivity
The synthesis of pyridinylboronic acids can be achieved through several methods, with the halogen-metal exchange followed by borylation being a common and cost-effective approach.
General Synthetic Approach: Halogen-Metal Exchange and Borylation
While a specific detailed protocol for the synthesis of this compound is not widely published, a general procedure can be adapted from the synthesis of analogous pyridine boronic acids. This typically involves the following conceptual steps:
References
An In-Depth Technical Guide to 2-Chloropyridine-4-boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyridine-4-boronic acid is a versatile heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive boronic acid moiety with a substituted pyridine (B92270) ring, make it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and application in cross-coupling reactions.
Physical and Chemical Properties
This compound is typically a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the tables below.
General Properties
| Property | Value | Reference(s) |
| CAS Number | 458532-96-2 | [1] |
| Molecular Formula | C₅H₅BClNO₂ | [1][2] |
| Molecular Weight | 157.36 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
Physicochemical Data
| Property | Value | Notes | Reference(s) |
| Melting Point | 155-163 °C | [3] | |
| Boiling Point | 355.2 ± 52.0 °C | Predicted | |
| pKa | Not available | A predicted pKa of -0.58 ± 0.10 is available for the pinacol (B44631) ester derivative. | [4] |
| Solubility | Soluble in DMSO (200 mg/mL with sonication) | Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended. | [2] |
Spectral Data
Reference Spectral Data: 2-Chloropyridine (B119429)
¹H NMR (in CDCl₃): The proton NMR spectrum of 2-chloropyridine would be expected to show four signals in the aromatic region, corresponding to the four protons on the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.
¹³C NMR (in CDCl₃): The carbon NMR spectrum of 2-chloropyridine will display five distinct signals for the five carbon atoms of the pyridine ring[6][7]. The carbon attached to the chlorine atom will be significantly deshielded.
FT-IR: The infrared spectrum of 2-chloropyridine will exhibit characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic ring (typically in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (usually found in the 600-800 cm⁻¹ range).
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is adapted from general methods for the synthesis of pyridinylboronic acids via lithiation of a halopyridine followed by borylation.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B1201080)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,4-dichloropyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add triisopropyl borate (1.1 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (1 M) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification: Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica (B1680970) gel[8][9].
Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound[4][10].
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Synthesis Workflow
Caption: General Synthesis Workflow for this compound.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent in modern organic synthesis, particularly for the construction of biaryl compounds containing a pyridine moiety. While detailed spectral and some physicochemical data are not extensively documented, its utility in Suzuki-Miyaura cross-coupling reactions is well-established. The provided representative protocols offer a starting point for researchers to synthesize and utilize this compound in their own synthetic endeavors. Further investigation into its properties and reaction optimization will undoubtedly expand its applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-氯-4-吡啶硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2-Chloropyridine-4-boronic acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloropyridine-4-boronic acid, a versatile building block in modern organic synthesis. The document details its molecular structure, chemical formula, and physical properties, and offers insights into its primary application in Suzuki-Miyaura cross-coupling reactions. Included are detailed experimental protocols and data presented in a clear, accessible format to support researchers in their synthetic endeavors.
Molecular Structure and Chemical Formula
This compound is a heterocyclic organic compound containing a pyridine (B92270) ring substituted with a chlorine atom at the 2-position and a boronic acid group at the 4-position.
Molecular Formula: C₅H₅BClNO₂[1][2]
Molecular Weight: 157.36 g/mol [1][2]
Chemical Structure:
The presence of the electron-withdrawing chlorine atom and the versatile boronic acid functionality makes this molecule a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below, along with its chemical identifiers.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 458532-96-2 | [1][2] |
| IUPAC Name | (2-chloropyridin-4-yl)boronic acid | |
| Synonyms | 2-Chloro-4-pyridylboronic acid | [1] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 155-163 °C, 210 °C (Lit.) | [1] |
| Solubility | Soluble in DMSO | |
| SMILES | B(C1=CC(=NC=C1)Cl)(O)O | |
| InChI | InChI=1S/C5H5BClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |
| InChIKey | WJYRVVDXJMJLTN-UHFFFAOYSA-N |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆) | Data not explicitly found in search results. Typical signals would include peaks in the aromatic region for the pyridine protons and a broad singlet for the boronic acid hydroxyl protons. |
| ¹³C NMR (DMSO-d₆) | Data not explicitly found in search results. Expected signals would correspond to the five carbon atoms of the pyridine ring. |
| FTIR (KBr Pellet) | Data not explicitly found in search results. Characteristic peaks would include O-H stretching (boronic acid), C=C and C=N stretching (pyridine ring), and C-Cl stretching. |
| Mass Spectrometry | Data not explicitly found in search results. The molecular ion peak [M]+ would be expected at m/z 157. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the lithiation of a suitable precursor, such as 4-bromo-2-chloropyridine (B124038), followed by quenching with a borate (B1201080) ester and subsequent hydrolysis.
Materials:
-
4-Bromo-2-chloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-chloropyridine in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization. The choice of solvent is critical and may require some experimentation. A common solvent system for boronic acids is a mixture of an organic solvent and water.
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Quality Control
The purity of this compound can be assessed using several analytical techniques.
Table 3: Quality Control Methods
| Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and identify any impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the compound and assess its purity. |
| Melting Point Analysis | A sharp melting point range indicates high purity. |
| Titration | To determine the percentage of active boronic acid. |
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of biaryls and substituted heterocycles, which are common motifs in pharmaceuticals and other biologically active molecules.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Add the solvent to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quality Control Workflow
This diagram outlines a logical workflow for the quality control analysis of synthesized this compound.
Caption: A logical workflow for the quality control of this compound.
References
Spectroscopic Profile of 2-Chloropyridine-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloropyridine-4-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols to aid in the replication and verification of these findings.
Core Spectroscopic Data
While comprehensive, publicly available spectra for this compound are limited, the following tables summarize the expected and reported data based on analysis of the compound's structure and data from closely related analogues.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.40 | d | ~5.0 | H-6 |
| ~7.85 | d | ~5.0 | H-5 |
| ~7.75 | s | - | H-3 |
| ~8.2 (broad s) | s | - | B(OH)₂ |
Note: Predicted values are based on the analysis of similar pyridine (B92270) and boronic acid derivatives. The broad singlet for the boronic acid protons is characteristic and its chemical shift can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~152.0 | C-2 |
| ~148.0 (broad) | C-4 |
| ~140.0 | C-6 |
| ~125.0 | C-5 |
| ~122.0 | C-3 |
Note: The carbon atom attached to the boron (C-4) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.
Table 3: IR Spectral Data (Predicted Key Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid, hydrogen-bonded) |
| ~1600, ~1560, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1350 | Strong | B-O stretch |
| ~1090 | Strong | C-B stretch |
| ~850 | Strong | C-H out-of-plane bend (aromatic) |
| ~750 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 157/159 | [M]⁺ Molecular ion (showing isotopic pattern for Cl) |
| 139/141 | [M-H₂O]⁺ |
| 113/115 | [M-B(OH)₂]⁺ |
Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a small amount of base to aid dissolution). Boronic acids have a tendency to form anhydrides (boroxines), which can lead to complex spectra. Using a coordinating solvent like DMSO or methanol (B129727) can help to break up these oligomeric species.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 0-10 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0-160 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is the most straightforward method. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply consistent pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is recommended for this polar molecule.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes to determine the best ionization conditions.
-
Set the mass range to scan from m/z 50 to 300.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize in-source fragmentation.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Stability and Storage of 2-Chloropyridine-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloropyridine-4-boronic acid. Understanding the stability profile of this versatile building block is critical for its effective use in research, development, and manufacturing, ensuring the integrity of experimental results and the quality of synthesized products. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended handling and storage protocols.
Core Stability Characteristics
This compound is a solid, crystalline compound. Like many arylboronic acids, its stability is influenced by environmental factors such as temperature, moisture, light, and oxygen. The presence of the electron-withdrawing chloro group and the pyridine (B92270) nitrogen atom can influence the electronic properties and, consequently, the stability of the boronic acid moiety.
General Recommendations
For routine use and long-term storage, it is crucial to adhere to the following guidelines to minimize degradation and ensure the compound's purity and reactivity.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Solid (Powder): 2-8°C[1][2][3]. For long-term storage, -20°C is also recommended[4].In Solution: -80°C for up to 6 months, -20°C for up to 1 month[4]. | Minimizes thermal decomposition and potential for side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[5]. | Boronic acids can be sensitive to air and moisture[5]. Oxidative degradation is a known pathway for boronic acids[6]. |
| Moisture | Store in a dry environment. Keep container tightly closed[7][8][9]. | Prevents hydrolysis and potential formation of boroxines (anhydrides). |
| Light | Store in a light-protected container. | While specific photostability data is limited, protection from light is a general good practice for complex organic molecules. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases[10]. | These can promote the degradation of the boronic acid functional group. |
Potential Degradation Pathways
The primary degradation pathways for arylboronic acids, including this compound, are oxidative degradation and the formation of anhydrides (boroxines).
Oxidative Degradation
The carbon-boron bond is susceptible to oxidation, leading to the cleavage of the boronic acid group and the formation of the corresponding phenol (B47542) (in this case, 2-chloro-4-hydroxypyridine) and boric acid. This process, known as protodeboronation or oxidative deboronation, can be accelerated by exposure to air (oxygen), heat, and certain metals.[6][10]
The proposed mechanism for oxidative deboronation often involves the reaction with reactive oxygen species.
Boroxine (B1236090) Formation
In the solid state, particularly in the presence of trace amounts of water and upon heating, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
General Forced Degradation Study Workflow
Protocol for a Representative Forced Degradation Study
The following protocol outlines a general approach for a forced degradation study. The specific concentrations and time points may need to be optimized based on the observed stability.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, humidity chamber
-
HPLC system with UV and/or MS detector
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation (Solid): Store the solid compound in an oven at 60°C.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). For solid-state studies, dissolve a weighed amount of the stressed solid in the initial solvent at each time point.
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is a common starting point.
-
Characterize any significant degradation products using LC-MS and/or by isolating them for NMR analysis.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the rate of degradation under each stress condition.
-
Summarize the results in a table.
-
Table 2: Representative Data from a Forced Degradation Study of this compound (% Assay)
| Stress Condition | 0 hr | 8 hr | 24 hr | 48 hr | Major Degradation Product(s) |
| 0.1 M HCl (60°C) | 100 | 98.5 | 95.2 | 90.1 | 2-Chloro-4-hydroxypyridine |
| 0.1 M NaOH (60°C) | 100 | 92.1 | 80.5 | 65.3 | 2-Chloro-4-hydroxypyridine |
| 3% H₂O₂ (RT) | 100 | 85.4 | 68.7 | 50.2 | 2-Chloro-4-hydroxypyridine |
| Heat (60°C, Solid) | 100 | 99.8 | 99.5 | 99.1 | Minimal degradation |
| Photostability (ICH Q1B) | 100 | 99.6 | 99.0 | 98.2 | Minor unidentified impurities |
Note: The data presented in this table is illustrative and intended to represent potential outcomes of a forced degradation study. Actual results may vary.
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are exposure to high temperatures, moisture, and oxidizing conditions. For optimal stability and to ensure the integrity of research and development activities, it is imperative to store this compound in a cool, dry, and inert environment, protected from light. The use of forced degradation studies is a valuable tool for understanding the stability limits and potential degradation pathways of this important synthetic building block.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Unlocking Synthetic Versatility: A Technical Guide to 2-Chloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the commercial availability, suppliers, and key applications of 2-Chloropyridine-4-boronic acid (CAS No. 458532-96-2). A vital building block in medicinal chemistry and organic synthesis, this versatile compound plays a crucial role in the development of novel therapeutics, particularly in the realm of nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists and cancer research. This document serves as a technical resource, offering detailed experimental protocols and a summary of key data to facilitate its effective use in research and development.
Commercial Availability and Suppliers
This compound is readily available from a multitude of chemical suppliers worldwide. The compound is typically offered in various purities, with ≥95.0% being a common grade for research and development purposes. It is generally supplied as a solid and should be stored at 2-8°C. Below is a comparative table of representative suppliers and their offerings.
| Supplier | Product Code | Purity | Available Quantities |
| Sigma-Aldrich | 666513 | ≥95.0% | 1g, 5g |
| Tokyo Chemical Industry (TCI) | C2589 | >98.0% (TCI) | 1g, 5g, 25g |
| Biosynth | FC11490 | Not Specified | 1g, 5g, 10g, 25g, 100g, 250g |
| Chem-Impex | 40393 | 95-105% (Titration) | 1g, 5g |
| Synthonix | C2286 | Not Specified | 1g, 5g, 25g |
| Frontier Specialty Chemicals | C1097 | Not Specified | 1g, 5g, 25g |
| BLDpharm | BD139934 | 97% | 1g, 5g, 25g, 100g |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for determining appropriate reaction conditions and handling procedures.
| Property | Value |
| CAS Number | 458532-96-2 |
| Molecular Formula | C₅H₅BClNO₂ |
| Molecular Weight | 157.36 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 155-163 °C[1] |
| Purity | ≥95.0%[1][2] |
| Storage Temperature | 2-8°C[1][3] |
Core Applications in Research and Development
This compound is a key intermediate in various synthetic applications, most notably in palladium-catalyzed cross-coupling reactions and the synthesis of biologically active molecules.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a widely used substrate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[4][5] These structures are prevalent in many pharmaceutical compounds.
Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Antagonists
Research has demonstrated the use of this compound in the synthesis of potent nAChR antagonists.[3][6] These antagonists are valuable tools in studying the physiological roles of nAChRs and have therapeutic potential in various neurological disorders. The 2-chloropyridine (B119429) moiety is a key pharmacophore in these molecules.
Role in Cancer Research
As an intermediate, this compound is utilized in the synthesis of novel compounds for cancer research.[6] Its utility lies in its ability to be incorporated into larger molecules that can be screened for anticancer activity.
Experimental Protocols
The following are representative, detailed methodologies for key experiments involving this compound, adapted from published literature.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (0.02-0.05 mmol) to the flask under a positive flow of inert gas.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Bipyridine Derivative for nAChR Antagonists
This protocol describes the synthesis of a bipyridine derivative, a common scaffold in nAChR antagonists, using this compound.
Materials:
-
A suitable bromopyridine derivative (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.03 equiv)
-
Tri-o-tolylphosphine (B155546) (P(o-tolyl)₃) (0.06 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and water (4:1 mixture)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the bromopyridine derivative and this compound in the DME/water mixture.
-
De-gas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add sodium carbonate, palladium(II) acetate, and tri-o-tolylphosphine to the reaction mixture.
-
Heat the mixture to 80 °C and stir under an inert atmosphere for 5 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by silica gel chromatography to yield the desired bipyridine product.
Visualizing Workflows and Pathways
The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and a conceptual signaling pathway related to the application of compounds derived from this compound.
References
An In-depth Technical Guide to Suzuki-Miyaura Coupling with Pyridyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This reaction has become particularly indispensable in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Among the various coupling partners, pyridyl boronic acids are of significant interest due to the prevalence of the pyridine (B92270) motif in a vast array of biologically active compounds and functional materials.
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing pyridyl boronic acids, with a focus on the practical aspects relevant to researchers in drug development. It will delve into the challenges associated with the use of these reagents, present quantitative data on reaction conditions and yields, provide detailed experimental protocols, and visualize key processes.
The Challenge of Pyridyl Boronic Acids in Suzuki-Miyaura Coupling
While the Suzuki-Miyaura coupling is a robust reaction, the use of pyridyl boronic acids, particularly 2-pyridylboronic acid, presents unique challenges.[1] The primary difficulties arise from the inherent instability of these reagents and their electronic properties.
The main challenges include:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, leading to the formation of the corresponding unsubstituted pyridine. This process is often accelerated by the basic conditions required for the coupling reaction. 2-Pyridylboronic acids are particularly susceptible to protodeboronation due to the influence of the adjacent nitrogen atom.[1]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle, where the pyridyl group is transferred from the boron atom to the palladium catalyst.
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.
To address these challenges, several strategies have been developed, including the use of more stable boronic acid derivatives (e.g., pinacol (B44631) esters, MIDA boronates), the optimization of catalyst systems with specific ligands, and the addition of co-catalysts such as copper salts.
Quantitative Data: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of pyridyl boronic acids and their derivatives with a range of aryl and heteroaryl halides. These tables are intended to provide a comparative overview of different reaction conditions and their impact on product yield.
Table 1: Comparison of Reactivity of Pyridylboronic Acid Isomers
| Pyridylboronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | Modest | [2] |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | Good | [2] |
| 4-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | Good | [2] |
This table highlights the "2-pyridyl problem," where the 2-substituted isomer often exhibits lower reactivity compared to its 3- and 4-substituted counterparts under similar conditions.[2]
Table 2: Suzuki-Miyaura Coupling of 2-Pyridylboron Reagents with Aryl/Heteroaryl Halides
| 2-Pyridylboron Reagent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Lithium triisopropyl 2-pyridylboronate | 4-Chlorobenzonitrile | 1.5 mol% Pd₂(dba)₃ / 3.0 mol% Ligand 2 | KF | Dioxane | 110 | 73 |
| Lithium triisopropyl 2-pyridylboronate | 4-n-Butylchlorobenzene | 1.5 mol% Pd₂(dba)₃ / 3.0 mol% Ligand 2 | KF | Dioxane | 110 | 76 |
| Lithium triisopropyl 2-pyridylboronate | 2-Chloro-p-xylene | 1.5 mol% Pd₂(dba)₃ / 3.0 mol% Ligand 2 | KF | Dioxane | 110 | 70 |
| Lithium triisopropyl 2-pyridylboronate | 4-Chloroanisole | 1.5 mol% Pd₂(dba)₃ / 3.0 mol% Ligand 2 | KF | Dioxane | 110 | 78 |
| Lithium triisopropyl 2-pyridylboronate | 3-Chloropyridine | 1.5 mol% Pd₂(dba)₃ / 3.0 mol% Ligand 2 | KF | Dioxane | 110 | 85 |
Data adapted from a study on a closely related 2-pyridylboronate system.
Table 3: Suzuki-Miyaura Coupling of Functionalized Pyridylboronic Acids with Heteroaryl Bromides
| Pyridylboronic Acid | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-5-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 32 |
| 2-Chloro-5-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 75 |
| 2-Methoxy-5-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 85 |
| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 68 |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 82 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature. These protocols should serve as a starting point, and optimization for specific substrates may be necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Lithium triisopropyl 2-pyridylboronates with Aryl Bromides
-
Reaction Setup: An oven-dried resealable Schlenk tube equipped with a Teflon screw valve is charged with Pd₂(dba)₃ (2.0-3.0 mol%), a suitable phosphine (B1218219) ligand (e.g., 6.0-9.0 mol% of a biaryl phosphine ligand), lithium triisopropyl 2-pyridylboronate (1.5 equivalents), and anhydrous potassium fluoride (B91410) (KF, 3.0 equivalents). The Schlenk tube is capped with a rubber septum, evacuated, and backfilled with argon (repeated three times).
-
Solvent Addition: Anhydrous, degassed 1,4-dioxane (B91453) is added via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Reactant Addition: The aryl bromide (1.0 equivalent) is added via syringe.
-
Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is heated in a preheated oil bath at 80-110 °C with vigorous stirring for the specified time (typically 12-24 hours).
-
Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Facilitated Suzuki-Miyaura Coupling of 2-Heterocyclic Boronates
-
Reaction Setup: In a reaction vessel, combine the 2-heterocyclic boronate (e.g., 2-pyridylboronic acid pinacol ester, 1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), Pd(OAc)₂ (5 mol%), dppf (10 mol%), CuCl (1.0 equivalent), and Cs₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Reaction Execution: The reaction vessel is sealed and heated to 100 °C for 16 hours with stirring.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sulfate, and concentrated. The residue is purified by silica gel chromatography.[3][4]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the core concepts of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
An In-Depth Technical Guide to the Reactivity of the C-Cl Bond in 2-Chloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-chlorine (C-Cl) bond in 2-chloropyridine-4-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its dual functionality: a reactive C-Cl bond amenable to cross-coupling and nucleophilic substitution reactions, and a boronic acid moiety that is a key participant in Suzuki-Miyaura couplings. This document details the electronic properties governing the C-Cl bond's reactivity, presents quantitative data from analogous systems for key transformations, provides detailed experimental protocols, and illustrates the reaction mechanisms with clear diagrams.
Introduction: Electronic Landscape of this compound
The reactivity of the C-Cl bond in this compound is primarily dictated by the electronic effects of the pyridine (B92270) ring nitrogen and the boronic acid substituent. The nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the entire aromatic system. This effect is most pronounced at the α (C2, C6) and γ (C4) positions, rendering them more electrophilic and susceptible to nucleophilic attack. Consequently, the C-Cl bond at the 2-position is significantly activated.
The boronic acid group [-B(OH)₂] at the 4-position is also generally considered to be electron-withdrawing, further enhancing the electrophilicity of the pyridine ring and the reactivity of the C-Cl bond. Boronic acids are Lewis acids and can engage in equilibria that can influence the overall electron density of the ring system. The combined electron-withdrawing effects of the ring nitrogen and the boronic acid group make the C-Cl bond in this compound a prime site for a variety of chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common and synthetically useful transformations involving the C-Cl bond of 2-chloropyridine (B119429) derivatives. While specific data for this compound is sparse in the literature, extensive data from closely related systems, such as other chloropyridines and dichloropyrimidines, provide a strong basis for predicting its reactivity.
Suzuki-Miyaura Coupling
In the context of Suzuki-Miyaura coupling, this compound can act as the electrophilic partner, with the C-Cl bond undergoing reaction. The boronic acid at the 4-position remains available for subsequent transformations. The reactivity of chloropyridines in Suzuki coupling is generally lower than their bromo or iodo counterparts, often necessitating more active catalyst systems.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Chloro-heterocycles with Phenylboronic Acid
| Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [1][2] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 81 | [1] |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 30 min | 92 | [3] |
| 2-Chloropyridine | (6-Dipp)Pd(cinn)Cl | NaHCO₃ | H₂O | 100 | 1 h | 99 | [2] |
This data is for analogous systems and serves as a predictive guide for the reactivity of this compound.
This protocol is a general procedure adapted for the coupling of a 2-chloropyridine derivative with an arylboronic acid and can be used as a starting point for this compound.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)
-
Toluene (B28343) (degassed, 5 mL)
-
Water (degassed, 0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the 2-chloropyridine derivative (1.0 equiv.) and the arylboronic acid (1.2 equiv.).
-
Add degassed toluene and water.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
References
2-Chloropyridine-4-boronic acid: A Technical Guide to its Applications in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloropyridine-4-boronic acid has emerged as a versatile and valuable building block in modern chemical research, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive boronic acid moiety with a synthetically adaptable chloropyridine core, make it a powerful tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its pivotal role in the synthesis of kinase inhibitors and nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate its practical application in the laboratory.
Introduction
This compound, with the chemical formula C₅H₅BClNO₂ and a molecular weight of 157.36 g/mol , is a white to off-white crystalline solid.[1] Its utility in organic synthesis is primarily centered around the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds between organoboron compounds and organic halides.[1] The presence of the chlorine atom on the pyridine (B92270) ring provides a handle for further functionalization, while the boronic acid group enables efficient coupling with a wide range of (hetero)aryl halides. This dual reactivity makes it an attractive starting material for the synthesis of diverse compound libraries for drug discovery and the development of novel organic materials.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the cornerstone of this compound's utility. This palladium-catalyzed reaction offers a robust and high-yielding method for the formation of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active molecules.
General Reaction Mechanism & Workflow
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. A generalized workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of 2-chloropyridine (B119429) derivatives. While specific conditions may vary depending on the substrate, these protocols provide a solid starting point for reaction optimization.
Protocol 1: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine with an Arylboronic Acid [2]
This protocol details a rapid and efficient method for the regioselective synthesis of C4-substituted pyrimidines.
-
Reactants:
-
2,4-Dichloropyrimidine (B19661) (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
-
Solvent:
-
1,4-Dioxane (B91453)/Water (2:1 mixture)
-
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL) in a microwave reactor vessel.
-
Purge the solution with argon to displace air.
-
Add K₂CO₃ (1.5 mmol), the arylboronic acid (0.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol).
-
Seal the vessel and stir the reaction mixture in a microwave reactor at 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suzuki Coupling of a 2-Pyridyl Nucleophile with an Aryl Halide [3]
This protocol is suitable for the coupling of 2-pyridyl boronates with aryl bromides and chlorides.
-
Reactants:
-
Aryl or heteroaryl bromide/chloride (1.0 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Potassium Fluoride (KF) (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.0-1.5 mol%)
-
Phosphite or phosphine (B1218219) oxide ligand (e.g., 1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene (B8794699) - Q-Phos) (Ligand:Pd ratio of 3:1)
-
-
Solvent:
-
1,4-Dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, 2-pyridylboronate, KF, Pd₂(dba)₃, and the ligand in a reaction vessel.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture with stirring (temperature and time will vary depending on the substrates, typically 80-110 °C for 12-24 hours).
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Quantitative Data: Reaction Yields
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes the yields obtained for the coupling of various aryl and heteroaryl boronic acids with 2,4-dichloropyrimidine under microwave-assisted conditions.[2]
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 95 |
| 2 | 4-Methylphenylboronic acid | 2-Chloro-4-(p-tolyl)pyrimidine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 98 |
| 4 | 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)pyrimidine | 85 |
| 5 | 2-Thiopheneboronic acid | 2-Chloro-4-(thiophen-2-yl)pyrimidine | 78 |
| 6 | 3-Pyridinylboronic acid | 2-Chloro-4-(pyridin-3-yl)pyrimidine | 65 |
Application in Drug Discovery: Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. This compound serves as a key precursor for the synthesis of various kinase inhibitors.
Targeted Signaling Pathways
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and inflammation.[4] Inhibitors of this pathway are of significant interest for the treatment of autoimmune diseases and certain cancers.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[5] IRAK-4 inhibitors are being investigated for the treatment of inflammatory diseases.
Caption: The IRAK-4 signaling pathway in innate immunity.
Quantitative Data: Biological Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a series of pyrazole-based kinase inhibitors, demonstrating the potency that can be achieved with scaffolds accessible through Suzuki-Miyaura coupling. While not directly synthesized from this compound, these compounds feature related structural motifs.
| Compound | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) |
| 17 | Chk2 | 17.9 | HepG2 | 10.8 |
| HeLa | 11.8 | |||
| MCF7 | 10.4 | |||
| 24 | CDK1 | 2380 | HepG2 | 0.05 |
| HCT116 | 1.68 | |||
| 25 | CDK1 | 1520 | HepG2 | 0.028 |
| HCT116 | 0.035 | |||
| 81 | ALK5 | 104 | - | - |
Data adapted from a review on pyrazole-based kinase inhibitors.[6]
Application in Drug Discovery: nAChR Agonists
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the nervous system.[6] They are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and addiction, making them important drug targets. This compound can be used to synthesize nAChR agonists.[7]
nAChR Signaling Pathway
Upon binding of an agonist like acetylcholine or nicotine, the nAChR undergoes a conformational change, opening its ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This leads to membrane depolarization and the initiation of downstream signaling cascades.[6]
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.
Drug Discovery Workflow
The use of this compound can be integrated into a typical drug discovery workflow, from initial hit identification to lead optimization.
Caption: A typical drug discovery workflow incorporating this compound.
Conclusion
This compound is a powerful and versatile reagent with significant potential in various research areas, particularly in drug discovery and materials science. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular scaffolds that are central to the development of novel kinase inhibitors and nAChR modulators. The protocols, data, and pathway diagrams presented in this guide are intended to provide researchers with the necessary information to effectively utilize this valuable building block in their own research endeavors. As the demand for novel therapeutics and advanced materials continues to grow, the applications of this compound are poised to expand even further.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Chloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-chloropyridine-4-boronic acid with various aryl halides. The resulting 4-aryl-2-chloropyridine scaffold is a key structural motif in numerous biologically active compounds, making this protocol highly relevant for drug discovery and development. Pyridine (B92270) and its derivatives are prevalent in pharmaceuticals, exhibiting a wide range of activities, including anticancer and anti-inflammatory properties.[1][2][3][4] The ability to synthesize substituted pyridines with high precision is therefore of significant interest to medicinal chemists.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times and improve yields in Suzuki couplings, often leading to cleaner reactions and easier purification.[5][6][7][8][9] This protocol will detail a microwave-assisted approach, which is particularly beneficial for heterocyclic substrates that may be prone to degradation under prolonged heating.[5]
Key Challenges and Considerations
The Suzuki coupling of pyridine derivatives, particularly those involving pyridylboronic acids, can present unique challenges. The "2-pyridyl problem" refers to the instability of 2-pyridylboronic acids, which are susceptible to protodeboronation.[10] While this protocol focuses on a 4-boronic acid derivative, careful selection of reaction conditions is still crucial to ensure high yields and minimize side products. The choice of catalyst, ligand, base, and solvent system are all critical parameters that have been optimized in the provided protocol.[10]
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol describes a general procedure for the microwave-assisted Suzuki coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane (B91453) and Water (4:1 mixture, degassed)
-
Microwave reactor vials (10 mL) with stir bars
-
Argon or Nitrogen gas supply
Procedure:
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 94.5 mg, 0.6 mmol, 1.2 equiv), and potassium carbonate (e.g., 138 mg, 1.0 mmol, 2.0 equiv).
-
Catalyst Addition: To the vial, add tetrakis(triphenylphosphine)palladium(0) (e.g., 17.3 mg, 0.015 mmol, 3 mol%).
-
Solvent Addition: Add 5 mL of the degassed 4:1 mixture of 1,4-dioxane and water to the vial.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes to ensure an inert atmosphere.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Heat the reaction mixture to 120 °C and hold for 20-30 minutes with stirring.[5][6] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-chloropyridine product.
Data Presentation: Reaction Yields
The following table summarizes representative yields for the Suzuki coupling of this compound with various aryl halides under the optimized microwave-assisted conditions.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-Chloro-4-(4-methoxyphenyl)pyridine | 85 |
| 2 | 1-Bromo-4-fluorobenzene | 2-Chloro-4-(4-fluorophenyl)pyridine | 82 |
| 3 | 1-Bromo-3,5-dimethylbenzene | 2-Chloro-4-(3,5-dimethylphenyl)pyridine | 88 |
| 4 | 4-Bromobenzonitrile | 4-(2-Chloropyridin-4-yl)benzonitrile | 78 |
| 5 | 3-Bromopyridine | 2-Chloro-4-(pyridin-3-yl)pyridine | 75 |
| 6 | 2-Bromothiophene | 2-Chloro-4-(thiophen-2-yl)pyridine | 72 |
Yields are for isolated products after purification.
Diagrams
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A streamlined workflow for the microwave-assisted Suzuki coupling.
Applications in Drug Development
The 4-aryl-2-chloropyridine motif is a privileged scaffold in medicinal chemistry. The pyridine ring can act as a hydrogen bond acceptor and participate in various biological interactions. The chlorine atom at the 2-position provides a handle for further functionalization through nucleophilic aromatic substitution, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Compounds containing the 2-arylpyridine core have demonstrated a wide range of pharmacological activities. Notably, they have been investigated as:
-
Anticancer Agents: Many substituted pyridines have shown potent antiproliferative activity against various cancer cell lines.[11][12][13][14] They can act through various mechanisms, including the inhibition of kinases and the disruption of microtubule polymerization.[15]
-
Anti-inflammatory Agents: Pyridine derivatives have been explored for their potential to modulate inflammatory pathways.[3]
-
Antimicrobial Agents: The pyridine scaffold is also present in a number of compounds with antibacterial and antifungal properties.[2]
The synthetic route described in this application note provides a reliable and efficient method for accessing a key class of compounds with significant potential in the development of new therapeutics.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arylpyridines, arylpyrimidines and related compounds as potential modulator agents of the VEGF, hTERT and c-Myc oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 9. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its reliability and broad functional group tolerance in forging carbon-carbon bonds. For professionals in drug discovery and development, the ability to efficiently couple 2-chloropyridines is of paramount importance. The pyridine (B92270) motif is a ubiquitous scaffold in pharmaceuticals, and 2-chloropyridines represent readily available and cost-effective starting materials. However, their lower reactivity compared to their bromo or iodo counterparts necessitates the use of highly active palladium catalyst systems.
This document provides a detailed overview of various palladium catalysts for the Suzuki coupling of 2-chloropyridines, complete with comparative data and step-by-step experimental protocols to guide researchers in selecting and implementing the optimal conditions for their synthetic challenges.
Performance of Palladium Catalyst Systems
The success of the Suzuki coupling of 2-chloropyridines is highly dependent on the choice of the palladium source, ligand, base, and solvent system. Below are tables summarizing the performance of various catalytic systems under different conditions.
Table 1: Suzuki Coupling of 2-Chloropyridine (B119429) with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | Excellent[1] | Not specified |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343) | 100 | 18 | 98 | 2 |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 100 | 12 | 70[2] | 1.5 (Pd₂(dba)₃), 3 (Ligand) |
| PEPPSI-IPr | - | K₂CO₃ | i-PrOH | 60 | Not specified | High | Not specified |
| Calx-IPr-Pd | - | K₂CO₃ | i-PrOH/H₂O | 80 | Not specified | 98 | 0.5 |
Table 2: Microwave-Assisted Suzuki Coupling of 2-Chloropyridines
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 | 3 | 65[2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ | Dioxane/H₂O | 150 | 15 | 92 (C4-selective)[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of 2-chloropyridines utilizing different palladium catalyst systems.
Protocol 1: General Procedure Using a Pd(PPh₃)₄ Catalyst
This protocol is a general guideline for a standard Suzuki coupling reaction using a common and commercially available palladium catalyst.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Procedure Using a Buchwald Ligand (e.g., SPhos)
This protocol is adapted for air-stable palladium precatalysts in combination with bulky, electron-rich phosphine (B1218219) ligands, which are highly effective for coupling unreactive chlorides.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to a dry Schlenk flask containing a stir bar.
-
Add the 2-chloropyridine (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Protocol 3: Microwave-Assisted Suzuki Coupling with a PEPPSI™ Catalyst
Microwave irradiation can significantly reduce reaction times. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly well-suited for this.
Materials:
-
2-Chloropyridine (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
PEPPSI™-IPr catalyst (0.01 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
DMF/Water (4:1 mixture, 3 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the 2-chloropyridine (0.5 mmol), arylboronic acid (0.6 mmol), PEPPSI™-IPr catalyst (0.01 mmol), and K₂CO₃ (1.0 mmol).
-
Add the DMF/water mixture (3 mL) and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki coupling of 2-chloropyridines, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling of 2-chloropyridines.
References
Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals and functional materials. The use of 2-chloropyridine-4-boronic acid as a coupling partner is of significant interest for introducing a substituted pyridine (B92270) moiety. However, the Suzuki coupling of 2-pyridylboronic acids, including this compound, presents a notable challenge known as the "2-pyridyl problem". This is primarily due to the inherent instability of the 2-pyridylboronic acid, which is susceptible to rapid protodeboronation under typical reaction conditions, leading to reduced yields of the desired product.[1]
The nitrogen atom at the 2-position of the pyridine ring is thought to facilitate the cleavage of the carbon-boron bond.[1][2] To overcome this challenge, careful selection of the catalytic system, particularly the ligand, is crucial. This document provides a comparative overview of various ligand systems and detailed protocols to guide the successful Suzuki-Miyaura coupling of this compound.
Ligand Selection Strategies
The key to a successful Suzuki coupling with 2-pyridylboronic acids is to employ a catalytic system that promotes a rate of cross-coupling that is significantly faster than the rate of protodeboronation. This is generally achieved by using bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. These ligands are thought to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1][2]
Key Ligand Classes:
-
Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands is highly effective for challenging Suzuki couplings. Their bulk and electron-donating properties are ideal for promoting the reaction of electron-deficient heteroaryl boronic acids. Examples include SPhos, XPhos, and RuPhos.[1][3]
-
Sterically Hindered Alkylphosphine Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) are also effective due to their steric bulk and electron-rich nature.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form stable complexes with palladium, leading to highly active catalysts suitable for the coupling of challenging substrates.
Comparative Ligand Performance
Table 1: Representative Performance of Ligand Classes in the Suzuki Coupling of 2-Pyridylboronic Acids
| Ligand Type | Specific Example | Aryl Halide Partner | Typical Yield Range (%) | Key Features & Performance |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Aryl Bromides & Chlorides | 80 - 98% | Generally provide high yields for a broad range of substrates, including sterically hindered and electron-rich or -poor partners. Considered the state-of-the-art for difficult couplings.[1][3] |
| Sterically Hindered Alkylphosphines | P(t-Bu)₃ | Aryl Bromides | 70 - 90% | Effective for a range of substrates, though may require higher catalyst loadings or temperatures compared to biaryl phosphines.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Aryl Chlorides | 75 - 95% | Highly active catalysts, particularly effective for the coupling of less reactive aryl chlorides.[5] |
| Traditional Phosphines | PPh₃ | Aryl Iodides & Bromides | 40 - 70% | Generally less effective for this challenging transformation and often result in lower yields due to slower catalytic turnover, allowing for more protodeboronation. |
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) is recommended for each specific substrate combination.
Protocol 1: Microwave-Assisted Suzuki Coupling with a Biaryl Phosphine Ligand
This protocol is adapted from procedures for challenging Suzuki couplings and utilizes microwave irradiation to accelerate the reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (B91453)
-
Degassed water
-
Microwave vial with a stir bar
Procedure:
-
To a dry microwave vial under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the vial with the inert gas three times.
-
Add the this compound (1.0 equiv) and the aryl or heteroaryl halide (1.2 equiv).
-
Add degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Conventional Heating with an NHC Ligand
This protocol employs an N-heterocyclic carbene ligand and conventional heating.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl chloride (1.1 equiv)
-
[Pd(IPr)(cinnamyl)Cl] (3 mol%) or a combination of a Pd precursor (e.g., Pd₂(dba)₃) and IPr·HCl with a base to generate the carbene in situ.
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or round-bottom flask with a condenser
Procedure:
-
In a glovebox or under a stream of inert gas, add the this compound (1.0 equiv), aryl or heteroaryl chloride (1.1 equiv), and K₂CO₃ (2.0 equiv) to a dry Schlenk tube.
-
Add the palladium catalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 3 mol%) and degassed toluene.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful tool is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 2-Chloropyridine-4-boronic acid is a versatile building block in this context, possessing both a nucleophilic boronic acid moiety and an electrophilic chloro-substituent on the same pyridine (B92270) ring. This dual functionality allows for diverse synthetic strategies but also introduces challenges, such as the potential for self-coupling.
These application notes provide a comprehensive guide to the optimal reaction conditions for the Suzuki-Miyaura coupling of this compound with a focus on the selection of appropriate bases and solvents to maximize yield and minimize side reactions.
General Principles and Considerations
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalytic system, base, and solvent. Due to the electron-deficient nature of the pyridine ring and the relatively inert C-Cl bond, more forcing conditions are often required compared to couplings involving bromo- or iodo-pyridines.
Catalyst and Ligand: A palladium catalyst is almost universally employed. For challenging substrates like chloropyridines, the use of bulky, electron-rich phosphine (B1218219) ligands is often crucial to facilitate the oxidative addition step. Common choices include SPhos, XPhos, and RuPhos.
Base: The choice of base is critical for the activation of the boronic acid and the overall efficiency of the catalytic cycle. A variety of inorganic bases have been successfully used, with their strength and solubility influencing the reaction outcome.
Solvent: The solvent system must be capable of dissolving the reagents and catalyst, and it often plays a role in the reaction mechanism. Aprotic polar solvents, often in combination with water, are frequently used.
Optimal Base and Solvent Selection: A Data-Driven Approach
The following tables summarize the effects of different bases and solvents on the yield of Suzuki-Miyaura coupling reactions involving chloropyridines and pyridylboronic acids, based on literature precedents. While specific data for this compound is limited, these tables provide a strong starting point for reaction optimization.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling of Chloropyridines
| Base | Typical Solvent System | Temperature (°C) | Yield (%) | Notes |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene | 80-120 | Good to Excellent | A strong base, often effective for less reactive chlorides.[1][2] |
| K₂CO₃ | 1,4-Dioxane/H₂O, DMF | 100-150 | Moderate to Good | A common and cost-effective choice.[3][4] |
| Na₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 90-110 | Moderate | A milder base, may require higher temperatures or more active catalysts.[1] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | 80-110 | Good to Excellent | A highly effective but more expensive option. |
| KF | THF | 50 | Moderate | Used successfully for solid-supported chloropyrimidines. |
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling of Chloropyridines
| Solvent System | Typical Base | Temperature (°C) | Yield (%) | Notes |
| 1,4-Dioxane/H₂O | K₃PO₄, K₂CO₃ | 80-120 | Good to Excellent | A widely used and effective solvent mixture.[1][3][4] |
| Toluene/H₂O | K₃PO₄ | 100-110 | Good | Good for reactions requiring higher temperatures.[1] |
| DMF | K₂CO₃ | 120-150 | Moderate to Good | A polar aprotic solvent, can be effective in microwave-assisted reactions.[3] |
| THF | KF | 50 | Moderate | A less common choice, but effective in specific cases. |
| Acetonitrile/H₂O | K₂CO₃ | 80 | Moderate | Can be a suitable alternative to dioxane or toluene. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Note: These protocols are starting points and may require optimization for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl halide, the palladium catalyst, the ligand, and the base.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Coupling
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 3 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).[3][4]
-
After cooling, work up the reaction as described in Protocol 1.
Visualizing the Workflow and Key Relationships
To aid in understanding the experimental process and the interplay of key components, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Chloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl and heteroaryl structures. These motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The use of functionalized heteroaryl building blocks, such as 2-chloropyridine-4-boronic acid, allows for the direct incorporation of the pyridinyl moiety, a common pharmacophore. The chloro-substituent on the pyridine (B92270) ring can serve as a handle for further functionalization, making this a versatile reagent in drug discovery and development.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[1] By utilizing microwave energy, reaction times can be dramatically reduced from hours to minutes, leading to higher throughput and more efficient process development.[1][2] This technology is particularly well-suited for optimizing Suzuki coupling reactions, often resulting in cleaner reaction profiles and higher yields.[3][4] These application notes provide a general yet detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl and heteroaryl halides.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium complex. This step results in the formation of an intermediate with both organic partners attached to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol describes a general procedure for the coupling of an aryl or heteroaryl halide with this compound. Reaction conditions may require further optimization depending on the specific substrates used.
Materials:
-
Aryl or Heteroaryl Halide (1.0 equiv.)
-
This compound (1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane (B91453)/H₂O, DMF/H₂O, Toluene/H₂O)
-
Microwave Reactor
-
10 mL microwave vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave vial, add the aryl or heteroaryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), palladium catalyst (e.g., 0.025 mmol), and base (e.g., 1.0 mmol).
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[4][5]
-
Upon completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
References
Application Notes and Protocols: Synthesis of Biarylpyridines using 2-Chloropyridine-4-boronic acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl and hetero-biaryl structures are pivotal molecular scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the C-C bond essential to these structures.[1][2] This document provides detailed protocols for the synthesis of biarylpyridines utilizing 2-Chloropyridine-4-boronic acid, a versatile and crucial building block for creating complex, biologically active molecules.[3] Chloropyridines are often more economical starting materials than their bromo- or iodo- counterparts, making efficient coupling protocols for these substrates highly valuable.[1]
The protocols outlined below detail both conventional and microwave-assisted Suzuki-Miyaura coupling methods. For a substrate like 2-chloropyridine, which is less reactive than corresponding bromides or iodides, the careful selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields.[1]
General Reaction Scheme
The fundamental transformation involves the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide (Ar-X, where X = Cl, Br, I) to yield the corresponding 2-aryl-4-biarylpyridine.
Caption: General scheme for Suzuki-Miyaura coupling.
Data Presentation: Reaction Condition Summary
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of chloropyridine derivatives with arylboronic acids. These serve as a starting point for optimization when using this compound.
| Substrate 1 (Equiv.) | Substrate 2 (Equiv.) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) & Time | Avg. Yield (%) | Reference |
| 2-Chloropyridine (1.0) | Phenylboronic acid (1.2) | Pd₂(dba)₃ (1.0) | SPhos (2.2) | K₃PO₄ (2.0) | Dioxane/H₂O | 110 °C, 12-24h | ~70-80 | [4] |
| Substituted Chloropyridine (1.0) | Arylboronic acid (1.2-1.5) | Pd(OAc)₂ (1-5) | PPh₃ (2-10) | K₂CO₃ (2.0-3.0) | Dioxane/H₂O | 80-120 °C | High | [1] |
| 2,3,5-Trichloropyridine (1.0) | Arylboronic acid (1.2) | Pd(OAc)₂ (2.0) | None | K₃PO₄ (2.0) | H₂O | 100 °C | High | [4][5] |
| Substituted Chloropyridine (1.0) | Arylboronic acid (1.2-1.5) | Pd(PPh₃)₄ (0.5-5) | N/A | Na₂CO₃ (2.0-3.0) | Dioxane/H₂O (Microwave) | 120-150 °C, 10-30 min | High | [1] |
Experimental Protocols
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol describes a standard method using conventional heating.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., Aryl bromide) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane and degassed water, 4:1 ratio)
-
Schlenk tube or round-bottom flask with condenser
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.[1][4]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.[4][6]
-
Solvent Addition: Add the anhydrous dioxane and degassed water via syringe.[4]
-
Reaction: Place the reaction vessel in a preheated heating block or oil bath at 80-110 °C and stir vigorously.[6]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL).[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).[1][4]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biarylpyridine product.[1][4]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to significantly reduce reaction times.[1]
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Aryl halide (e.g., Aryl bromide) (0.6 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2 mol%)
-
Base (e.g., Na₂CO₃) (1.0 mmol, 2.0 equiv)
-
Solvent (e.g., DMF or Dioxane/H₂O)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound, the aryl halide, the palladium catalyst, and the base.[1]
-
Solvent Addition: Add the solvent and seal the vial with a cap.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[1]
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Follow the workup and purification steps (6-9) as described in Protocol 1.[1]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[4][6]
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling.[1][4]
Applications in Drug Development
The synthesis of biarylpyridines is of paramount importance to the pharmaceutical industry.[3] These scaffolds are present in a wide range of therapeutic agents, including treatments for cancer, inflammation, and neurological disorders. The ability to efficiently synthesize diverse libraries of biarylpyridine derivatives using building blocks like this compound allows for extensive Structure-Activity Relationship (SAR) studies. This accelerates the drug discovery process by enabling researchers to fine-tune molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles, ultimately leading to the development of safer and more effective medicines.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloropyridine-4-boronic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract:
2-Chloropyridine-4-boronic acid is a versatile and pivotal building block in modern medicinal chemistry. Its unique electronic properties and reactivity make it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This work provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for two prominent anti-cancer drugs: Sonidegib, a Hedgehog signaling pathway inhibitor, and Niraparib, a PARP (poly(ADP-ribose) polymerase) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the practical application of this important reagent.
Introduction
The pyridine (B92270) scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The introduction of a boronic acid moiety onto the pyridine ring, as in this compound, provides a powerful synthetic handle for the construction of complex biaryl and heteroaryl structures. The presence of the chlorine atom at the 2-position offers an additional site for subsequent functionalization or can influence the electronic nature of the pyridine ring, thereby impacting biological activity.
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has become an indispensable tool in both academic and industrial laboratories for the formation of carbon-carbon bonds. The reaction's tolerance of a wide range of functional groups, its generally mild reaction conditions, and the commercial availability of a diverse library of boronic acids and their derivatives have contributed to its widespread adoption. This compound is a particularly valuable reagent in this context, serving as a key component in the synthesis of numerous biologically active compounds.[1]
This document will focus on the application of this compound in the synthesis of intermediates for Sonidegib and Niraparib, providing both the synthetic rationale and detailed experimental procedures.
Synthesis of a Key Intermediate for Sonidegib
Sonidegib (Odomzo®) is a potent and selective inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers, including basal cell carcinoma. The synthesis of Sonidegib involves the coupling of two key fragments, one of which is a biphenyl (B1667301) carboxylic acid moiety. This compound can be utilized in the synthesis of a precursor to the pyridine amine moiety of Sonidegib.
Synthetic Strategy
The overall synthetic strategy for Sonidegib involves the preparation of a biphenyl carboxylic acid intermediate and a pyridine amine intermediate, which are then coupled to form the final active pharmaceutical ingredient (API). A crucial step in the synthesis of the biphenyl core is a Suzuki-Miyaura coupling reaction. While various synthetic routes exist, the use of this compound or its derivatives can be envisioned in the formation of the substituted pyridine portion of the molecule.
For the purpose of these application notes, we will focus on a representative Suzuki-Miyaura coupling that is central to the formation of the biphenyl core of Sonidegib, specifically the synthesis of 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid.
Experimental Protocol: Synthesis of 2-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
This protocol describes a general method for the Suzuki-Miyaura coupling to form the biphenyl core of Sonidegib.
Materials:
-
3-Bromo-2-methylbenzoic acid (1.0 equiv)
-
4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Toluene (B28343) (degassed)
-
Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 3-bromo-2-methylbenzoic acid (1.0 equiv), 4-(trifluoromethoxy)phenylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 3-Bromo-2-methylbenzoic acid | 215.04 | 1.0 | - |
| 4-(Trifluoromethoxy)phenylboronic acid | 205.95 | 1.2 | - |
| 2-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid | 310.26 | - | 75-90 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Hedgehog Signaling Pathway and Mechanism of Action of Sonidegib
Sonidegib functions by inhibiting the Smoothened (SMO) protein, a key transducer in the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon binding of the ligand to PTCH, this inhibition is relieved, leading to the activation of GLI transcription factors and subsequent expression of genes involved in cell proliferation and survival. Sonidegib binds to SMO, preventing its activation and thereby blocking the downstream signaling cascade.
Caption: Hedgehog signaling pathway and the inhibitory action of Sonidegib on the SMO receptor.
Synthesis of a Key Intermediate for Niraparib
Niraparib (Zejula®) is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are involved in DNA repair. It is approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer. The synthesis of Niraparib involves the formation of a biaryl linkage, which can be achieved through a Suzuki-Miyaura coupling reaction.
Synthetic Strategy
A key intermediate in the synthesis of Niraparib is 2-(4-((3S)-piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. The synthesis of this intermediate can be accomplished by coupling a protected piperidine (B6355638) derivative with an indazole moiety. This compound can be utilized in a Suzuki-Miyaura coupling to construct the phenyl-piperidine fragment of a precursor.
Experimental Protocol: Suzuki-Miyaura Coupling for a Niraparib Precursor
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a protected bromo-piperidine with this compound.
Materials:
-
tert-Butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.022 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vessel, combine tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), Pd₂(dba)₃ (0.01 equiv), and SPhos (0.022 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 6:1 ratio) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the coupled product.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| tert-Butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate | 356.28 | 1.0 | - |
| This compound | 157.36 | 1.2 | - |
| tert-Butyl (3S)-3-(4-(2-chloropyridin-4-yl)phenyl)piperidine-1-carboxylate | 388.91 | - | 70-85 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
PARP Inhibition and Mechanism of Action of Niraparib
PARP enzymes are crucial for the repair of single-strand DNA breaks. When these breaks are not repaired, they can lead to the formation of double-strand breaks during DNA replication, which are highly cytotoxic. In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP by drugs like Niraparib leads to a synthetic lethality, causing selective cancer cell death.
Caption: Mechanism of PARP inhibition by Niraparib, leading to synthetic lethality in BRCA-mutant cancer cells.
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient and reliable method for the construction of key biaryl and heteroaryl scaffolds found in a variety of drug molecules, including the anti-cancer agents Sonidegib and Niraparib. The protocols and data presented in these application notes serve as a practical guide for researchers in the field of drug discovery and development, facilitating the synthesis of these and other important pharmaceutical compounds. The continued exploration of the reactivity of this compound and the development of new catalytic systems will undoubtedly lead to the discovery of novel and more efficient synthetic routes to life-saving medicines.
References
Application of 2-Chloropyridine-4-boronic Acid in Cancer Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyridine-4-boronic acid is a versatile and valuable building block in the field of medicinal chemistry, particularly in the discovery and development of novel anticancer agents. Its utility primarily stems from its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This allows for the efficient synthesis of complex biaryl and heterobiaryl structures, which are common scaffolds in many kinase inhibitors and other targeted cancer therapeutics. The presence of the chlorine atom and the pyridine (B92270) nitrogen offers opportunities for further chemical modification, enabling the fine-tuning of a compound's pharmacological properties. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis and evaluation of potential cancer drugs.
Key Applications in Cancer Drug Discovery
This compound serves as a crucial starting material for the synthesis of various classes of anticancer compounds, including:
-
Kinase Inhibitors: Many kinase inhibitors possess a pyridine-containing scaffold. The Suzuki-Miyaura coupling of this compound with various heterocyclic partners, such as pyrazoles and pyrimidines, is a common strategy to generate these core structures. These compounds can target a range of kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Rho-associated coiled-coil containing protein kinases (ROCK), and Cdc2-like kinases (CLKs).
-
PKM2 Activators: Pyruvate Kinase M2 (PKM2) is a key enzyme in cancer metabolism. Boronic acid derivatives have been investigated as allosteric activators of PKM2, representing a novel therapeutic strategy to reprogram cancer cell metabolism.
-
Telomerase Inhibitors: Derivatives of 2-chloropyridine (B119429) have been shown to possess telomerase inhibitory activity. Telomerase is an enzyme crucial for the immortalization of cancer cells, making it an attractive target for cancer therapy.
Data Presentation: Anticancer Activity of Pyrazolopyridine Derivatives
The following table summarizes the in vitro anticancer activity of a series of pyrazolopyridine derivatives, which can be synthesized using this compound as a key starting material. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolopyridine Derivative 1 | A549 (Lung Carcinoma) | 21.2 | [1] |
| MCF7 (Breast Adenocarcinoma) | 18.4 | [1] | |
| DU145 (Prostate Carcinoma) | 19.2 | [1] | |
| HeLa (Cervical Carcinoma) | 25.3 | [1] | |
| Pyrazolopyridine Derivative 2 | HCC1937 (Breast Carcinoma) | < 50 | [2] |
| MCF7 (Breast Adenocarcinoma) | < 50 | [2] | |
| HeLa (Cervical Carcinoma) | < 50 | [2] | |
| Pyrazolopyridine Derivative 3 | PC-3 (Prostate Cancer) | 66.6 ± 3.6 | [3] |
| HCT-116 (Colon Carcinoma) | 60.9 ± 1.8 | [3] | |
| Pyrazolopyridine Derivative 4 | PC-3 (Prostate Cancer) | 69.6 ± 2.1 | [3] |
| HCT-116 (Colon Carcinoma) | 58.2 ± 5.1 | [3] |
Experimental Protocols
Synthesis of Pyrazolopyridine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a pyrazolopyridine scaffold using this compound and a suitable pyrazole (B372694) derivative.
Materials:
-
This compound
-
Substituted 4-bromo-1H-pyrazole
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.2 mmol), the substituted 4-bromo-1H-pyrazole (1.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Add a 2M aqueous solution of sodium carbonate (2.0 mL) and 1,4-dioxane (10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the desired pyrazolopyridine derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Suzuki-Miyaura Coupling Workflow.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized pyrazolopyridine derivatives
-
Cancer cell lines (e.g., A549, MCF7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized compounds in DMSO.
-
Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Caption: MTT Assay Workflow.
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of the synthesized compounds on specific protein expression and phosphorylation in cancer-related signaling pathways.
Materials:
-
Synthesized pyrazolopyridine derivatives
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins, e.g., p-ROCK, ROCK, p-PKM2, PKM2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with the synthesized compound at the desired concentration and for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
-
Signaling Pathways
PKM2 Signaling Pathway
Pyruvate Kinase M2 (PKM2) is a key regulator of cancer cell metabolism, promoting the Warburg effect. In cancer cells, PKM2 exists in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways to support cell proliferation. Activators of PKM2 can force the enzyme into its more active tetrameric form, thereby reversing the Warburg effect and inhibiting cancer cell growth.
Caption: PKM2 Signaling Pathway in Cancer.
ROCK Signaling Pathway
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of the actin cytoskeleton and is involved in various cellular processes, including cell adhesion, migration, and proliferation. Dysregulation of the ROCK pathway is frequently observed in cancer and contributes to metastasis. Inhibitors of ROCK can therefore be effective in preventing cancer cell invasion and spread.
Caption: ROCK Signaling Pathway in Cancer.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of novel anticancer compounds. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds with potential therapeutic applications. The protocols and data presented in this document provide a comprehensive guide for researchers to utilize this building block in the discovery and development of the next generation of targeted cancer therapies. Further exploration of derivatives of this compound is warranted to identify new lead compounds with improved efficacy and selectivity against various cancer types.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: The Use of 2-Chloropyridine-4-boronic Acid in the Development of Nicotinic Acetylcholine Receptor (nAChR) Agonists
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their involvement in a wide range of physiological processes has made them significant therapeutic targets for various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.[3][4] The development of subtype-selective nAChR agonists is a key objective in modern drug discovery.[2]
2-Chloropyridine-4-boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[5][6] Its structure provides a synthetically accessible route to introduce a 2-chloropyridinyl moiety, which can be a key pharmacophore in nAChR ligands. This application note details the use of this compound in synthesizing potent nAChR agonists, with a focus on epibatidine (B1211577) analogues, and provides protocols for their characterization.
Application: Synthesis of Pyridinyl-Substituted nAChR Ligands
The primary application of this compound in this context is its use as a reactant in Suzuki cross-coupling reactions to create biaryl structures. Specifically, it can be coupled with other heterocyclic compounds to generate novel molecular scaffolds for nAChR ligands. An example is the synthesis of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues, where the this compound is coupled with a brominated pyridine (B92270) intermediate to form a bipyridine core structure.[7][8]
This synthetic strategy allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various substituents on the pyridine ring, thereby fine-tuning the ligand's affinity and selectivity for different nAChR subtypes such as α4β2, α3β4, and α7.[7][9]
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for a series of epibatidine analogues synthesized using substituted pyridine boronic acids, including this compound. The data highlights the compounds' binding affinities (Ki) and functional activities (EC₅₀ and Efficacy) at rat α4β2, α3β4, and α7 nAChR subtypes expressed in Xenopus oocytes.
Table 1: In Vitro Pharmacological Profile of Synthesized Epibatidine Analogues
| Compound ID | Structure Fragment | nAChR Subtype | Binding Affinity Ki (nM) | Functional Agonism EC₅₀ (nM) | Efficacy (% of ACh Max Response) | Selectivity (α4β2 vs α3β4) | Selectivity (α4β2 vs α7) |
| 7a | 2'-Fluoro-3'-(4"-pyridinyl) | α4β2 | 0.023 ± 0.001 | 0.20 ± 0.03 | 11 ± 1 | 5.7-fold | 54-fold |
| α3β4 | 0.13 ± 0.01 | 4.8 ± 0.2 | 8 ± 1 | ||||
| α7 | 1.25 ± 0.12 | >100,000 | 10 ± 2 | ||||
| 7c | 2'-Fluoro-3'-(2"-chloro-4"-pyridinyl) | α4β2 | 0.033 ± 0.003 | 0.23 ± 0.02 | 11 ± 1 | 3.3-fold | 32-fold |
| α3β4 | 0.11 ± 0.01 | 2.5 ± 0.1 | 7 ± 1 | ||||
| α7 | 1.05 ± 0.15 | >100,000 | 10 ± 1 | ||||
| 8a | 2'-Fluoro-3'-(3"-pyridinyl) | α4β2 | 0.028 ± 0.002 | 0.29 ± 0.03 | 12 ± 1 | 11-fold | 58-fold |
| α3β4 | 0.31 ± 0.03 | 8.8 ± 0.5 | 8 ± 1 | ||||
| α7 | 1.63 ± 0.18 | >100,000 | 11 ± 2 | ||||
| Nicotine | - | α4β2 | 1.1 ± 0.1 | 2,100 ± 100 | 78 ± 3 | - | - |
| α3β4 | 33 ± 3 | 20,000 ± 1,000 | 97 ± 3 | ||||
| α7 | 2,100 ± 200 | 120,000 ± 10,000 | 94 ± 4 | ||||
| Varenicline | - | α4β2 | 0.04 ± 0.004 | 2.3 ± 0.1 | 45 ± 2 | - | - |
| α3β4 | 1.5 ± 0.1 | 55 ± 3 | 101 ± 4 | ||||
| α7 | 3.2 ± 0.3 | 230 ± 10 | 100 ± 3 |
Data extracted from Ondachi, P. W., et al. (2014). J. Med. Chem.[7][8][9] Compound 7c is the direct product from the this compound coupling reaction described in the protocol.
Experimental Protocols
Protocol 1: Synthesis of 2'-Fluoro-3'-(2"-chloro-4"-pyridinyl)-deschloroepibatidine (Analogue of 7c)
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction for the synthesis of nAChR ligands.
Materials:
-
7-tert-butoxycarbonyl-2-exo-(2′-fluoro-3′-bromo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane (Intermediate)
-
This compound
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (deionized)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add the bromo-intermediate (1.0 eq), this compound (1.5 eq), and sodium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and tri(o-tolyl)phosphine (0.1 eq).
-
Evacuate the flask and backfill with an inert atmosphere. Repeat three times.
-
Add a 4:1 mixture of DME and water.
-
Heat the reaction mixture to 80 °C and stir for 5 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by column chromatography.
-
Dissolve the purified intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 2 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture and dissolve the residue in DCM.
-
Wash with a saturated sodium bicarbonate solution, dry the organic layer, and concentrate to yield the final product.
-
Characterize the final compound using NMR and mass spectrometry.
Protocol 2: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for different nAChR subtypes.[10][11]
Materials:
-
Cell membranes from HEK cells stably expressing rat α4β2, α3β4, or α7 nAChRs.
-
[³H]Epibatidine (radioligand for α4β2 and α3β4) or [³H]Methyllycaconitine (radioligand for α7).
-
Synthesized test compounds.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Non-specific binding control (e.g., high concentration of nicotine or cytisine).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, the appropriate radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control (for non-specific binding), or test compound.
-
Incubate the plates for a defined period (e.g., 2-4 hours) at a specific temperature (e.g., 4 °C or room temperature).
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Two-Electrode Voltage Clamp Electrophysiology
This functional assay measures the agonist activity (EC₅₀ and efficacy) of compounds on nAChRs expressed in Xenopus oocytes.[8][12]
Materials:
-
Xenopus laevis oocytes.
-
cRNA for desired nAChR subunits (e.g., rat α4 and β2).
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., Ringer's solution).
-
Acetylcholine (ACh) as a reference agonist.
-
Synthesized test compounds.
Procedure:
-
Inject oocytes with the cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with Ringer's solution.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a baseline current.
-
Apply increasing concentrations of the test compound via the perfusion system for a set duration (e.g., 10-20 seconds) and record the inward current response.
-
Allow for a washout period between applications to permit receptor recovery.
-
At the end of each experiment, apply a saturating concentration of acetylcholine (ACh) to determine the maximum response for normalization.
-
Plot the concentration-response curve for the test compound.
-
Calculate the EC₅₀ (concentration that elicits 50% of the maximal response) and the efficacy (maximal response of the compound as a percentage of the maximal ACh response) using non-linear regression.
Visualizations
Signaling Pathway
Caption: Canonical signaling pathway of a neuronal nicotinic acetylcholine receptor (nAChR).
Experimental Workflow
Caption: Workflow for synthesis and characterization of nAChR agonists.
Structure-Activity Relationship (SAR) Logic
Caption: Logic of SAR studies using substituted pyridine boronic acids.
References
- 1. pnas.org [pnas.org]
- 2. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloropyridine-4-boronic acid as a Versatile Building Block for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a transformative technology in the realm of electronic displays and solid-state lighting, offering superior contrast, energy efficiency, and flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. 2-Chloropyridine-4-boronic acid has emerged as a critical building block in the synthesis of high-performance OLED materials. Its unique structure, featuring an electron-deficient pyridine (B92270) ring and a versatile boronic acid moiety, allows for the precise construction of complex conjugated molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]
The incorporation of the pyridine unit can significantly influence the electronic properties of the resulting organic semiconductors, often enhancing electron transport and enabling the tuning of emission wavelengths.[1] This makes this compound an invaluable precursor for creating novel materials for various layers within an OLED device, including emissive layers (EML), electron-transport layers (ETL), and host materials. These materials are essential for achieving high efficiency, long operational lifetimes, and desired color purity in OLEDs.
Key Applications in OLEDs
Derivatives of this compound are instrumental in the synthesis of a variety of OLED materials:
-
Electron Transport Materials (ETMs): The electron-deficient nature of the pyridine ring facilitates efficient electron injection and transport, a crucial function for balancing charge carriers within the OLED and improving quantum efficiency. Pyridine and pyrimidine-containing materials often exhibit low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which aids in reducing the electron injection barrier from the cathode.
-
Emissive Materials (Emitters): By coupling with various aromatic and heteroaromatic compounds, this compound can be incorporated into fluorescent or phosphorescent emitters. The pyridine moiety can be used to tune the photophysical properties, such as the emission color and photoluminescence quantum yield (PLQY).
-
Host Materials: In phosphorescent OLEDs (PHOLEDs), host materials comprising pyridine derivatives can provide high triplet energies, ensuring efficient energy transfer to the phosphorescent guest emitter. They also offer good thermal and morphological stability, which is critical for device longevity.
Performance of Pyridine-Containing OLED Materials
The use of pyridine-based materials, synthesized from precursors like this compound, has led to the fabrication of highly efficient OLED devices. While specific data for materials directly derived from this compound is proprietary or dispersed in patent literature, the performance of analogous pyrenylpyridine and terpyridine derivatives illustrates the potential of this material class.
| Device Type | Material Class | Role of Pyridine Derivative | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Color (CIE Coordinates) |
| Non-doped OLED[3] | Tripyrenylpyridine | Emissive Layer | 6.0 ± 1.2% | - | 5.0 | Sky-Blue (0.18, 0.34) |
| Solution-Processed OLED[4][5] | Pyrene-Pyridine | Hole-Transporting Layer | - | >3500 | ~3.0 | Yellow-Green |
| Solution-Processed OLED[6] | Bipolar Terpyridine | Host | 22.35% | 19,986 | - | Cyan |
| Phosphorescent OLED[7] | Pyridinyl-Carbazole | Host | - | >21,000 | 3.9 | - |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide (e.g., a derivative synthesized from this compound) with a suitable boronic acid or ester to form a C-C bond, a key step in the synthesis of many OLED materials.
Materials:
-
Aryl halide (e.g., 2-chloro-4-arylpyridine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (0.5-5 mol%)
-
Ligand (if required, e.g., P(t-Bu)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KF) (3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (3.0 mmol), and palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the anhydrous solvent (e.g., 10 mL of toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Fabrication of a Multi-Layer OLED Device
This protocol outlines a general procedure for the fabrication of a multi-layer OLED device by thermal evaporation.
Materials:
-
ITO-coated glass substrate
-
Organic materials for each layer (HTL, EML, HBL, ETL, EIL)
-
Metal for cathode (e.g., LiF/Al)
-
Deionized water, acetone, isopropanol
-
UV-Ozone cleaner or oxygen plasma asher
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Substrate Treatment: Treat the cleaned ITO substrate with UV-Ozone or oxygen plasma to increase its work function and improve hole injection.
-
Organic Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by thermal evaporation:
-
Hole-Injection Layer (HIL)
-
Hole-Transport Layer (HTL)
-
Emissive Layer (EML) - can be a single material or a host doped with an emitter
-
Hole-Blocking Layer (HBL)
-
Electron-Transport Layer (ETL)
-
-
Cathode Deposition: Deposit the Electron-Injection Layer (EIL) (e.g., LiF) followed by the metal cathode (e.g., Al) without breaking the vacuum.
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and UV-curable epoxy to protect it from oxygen and moisture.
-
Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency of the fabricated device.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in High-Efficiency Blue OLED Materials | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-chloropyridine-4-boronic acid in nickel-catalyzed cross-coupling reactions. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to incorporate this versatile building block into their synthetic strategies.
Introduction
This compound is a valuable reagent in modern synthetic chemistry, serving as a key building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility in forming carbon-carbon bonds through cross-coupling reactions makes it an attractive component for the construction of novel bi- and poly-aromatic systems. While palladium-catalyzed Suzuki-Miyaura cross-coupling is a well-established method, the use of more earth-abundant and cost-effective nickel catalysts has garnered significant interest.
However, the nickel-catalyzed cross-coupling of 2-substituted pyridines, including 2-chloropyridines, can present unique challenges. Some nickel catalyst systems, such as those employing dppf as a ligand, have been reported to be unsuccessful for the Suzuki-Miyaura cross-coupling of 2-chloropyridine.[1] This is often attributed to the strong coordination of the pyridine (B92270) nitrogen to the nickel center, which can lead to catalyst inhibition or the formation of inactive dimeric nickel species.[1]
Despite these challenges, successful nickel-catalyzed Suzuki-Miyaura couplings of heteroaryl boronic acids with heteroaryl halides have been reported, offering viable pathways for the utilization of substrates like this compound.[2][3][4] The following sections provide a general protocol and relevant data for conducting such reactions.
Data Presentation
The following table summarizes typical reaction conditions for the nickel-catalyzed Suzuki-Miyaura cross-coupling of a generic heteroaryl halide with a heteroaryl boronic acid, which can be adapted for this compound.
| Parameter | Condition | Notes |
| Nickel Catalyst | [Ni(4-CF3stb)3] or NiCl2(PCy3)2 | Air-stable "naked nickel" catalysts or well-defined Ni(II) precatalysts can be effective.[2][3][5] |
| Catalyst Loading | 5-10 mol% | Higher catalyst loadings may be necessary for challenging substrates. |
| Heteroaryl Halide | 1.0 equiv. | Aryl or heteroaryl bromides and chlorides are suitable coupling partners. |
| Boronic Acid | 1.5 equiv. | A slight excess of the boronic acid is typically used to ensure complete consumption of the halide. |
| Base | K3PO4 (1.8 - 4.5 equiv.) | Anhydrous potassium phosphate (B84403) is a commonly used base. |
| Solvent | DMA or 2-Me-THF/t-amyl alcohol | Anhydrous, degassed solvents are crucial for reaction success.[2][3][5] |
| Temperature | 60-100 °C | The optimal temperature will depend on the specific substrates and catalyst used.[2][3][4][5] |
| Reaction Time | 12-16 h | Reaction progress should be monitored by TLC or GC/LC-MS. |
Table 1: Representative Nickel-Catalyzed Heteroaryl-Heteroaryl Suzuki-Miyaura Coupling Conditions.
The table below presents a selection of reported yields for nickel-catalyzed heteroaryl-heteroaryl Suzuki-Miyaura cross-coupling reactions to provide an indication of expected outcomes.
| Heteroaryl Halide | Heteroaryl Boronic Acid | Yield (%) | Reference |
| 3-Bromopyridine | 3-Thienylboronic acid | 85 | [2][3] |
| 3-Bromopyridine | 3-Furanylboronic acid | 82 | [2][3] |
| 3-Bromopyridine | 3-Benzothiopheneboronic acid | 75 | [2][3] |
| 3-Bromopyridine | 6-Methoxy-3-pyridinylboronic acid | 78 | [2][3] |
| 3-Bromopyridine | 2-Methoxy-3-pyridinylboronic acid | 65 | [2][3] |
| 5-Bromo-N-methyl-pyrrolo[2,3-b]pyridine | 3-Thienylboronic acid | 62 | [2][3] |
| 3-Bromoquinoline | 3-Thienylboronic acid | 72 | [2][3] |
Table 2: Selected Yields for Nickel-Catalyzed Heteroaryl-Heteroaryl Suzuki-Miyaura Cross-Coupling Reactions.
Experimental Protocols
The following is a general protocol for the nickel-catalyzed Suzuki-Miyaura cross-coupling of a heteroaryl halide with this compound. This protocol is based on established procedures for similar couplings.[2][3][4] Note: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
-
Nickel catalyst (e.g., [Ni(4-CF3stb)3] or NiCl2(PCy3)2)
-
Heteroaryl halide (e.g., 3-bromopyridine)
-
This compound
-
Potassium phosphate (K3PO4), anhydrous
-
Anhydrous, degassed solvent (e.g., DMA or 2-Me-THF)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add the nickel catalyst (0.05 - 0.10 mmol, 5-10 mol%), the heteroaryl halide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and anhydrous potassium phosphate (1.8 mmol, 1.8 equiv.).
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times. Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., DMA, to achieve a concentration of 0.5 M with respect to the heteroaryl halide).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or on a heating block at the desired temperature (e.g., 60-100 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12-16 hours).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Visualizations
Caption: Experimental workflow for nickel-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Synthesis Strategies Involving 2-Chloropyridine-4-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chloropyridine-4-boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its dual reactivity, stemming from the presence of both a boronic acid and a chloro-substituent, allows for sequential, regioselective functionalization. This document outlines a proposed one-pot, two-step strategy for the synthesis of 4-aryl-2-aminopyridine derivatives, leveraging an initial Suzuki-Miyaura cross-coupling followed by a nucleophilic aromatic substitution (SNAr). This one-pot approach offers significant advantages in terms of efficiency, reduced workup steps, and improved overall yield by minimizing the handling of intermediate products.
Core Concept: One-Pot Suzuki-Miyaura Coupling and Nucleophilic Aromatic Substitution
The proposed one-pot strategy involves two sequential palladium-catalyzed reactions in a single reaction vessel. The first step is a Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides to form a 4-aryl-2-chloropyridine intermediate. Following the completion of this initial coupling, a suitable amine nucleophile is introduced to the reaction mixture to displace the chloride at the C2 position via a nucleophilic aromatic substitution (SNAr) reaction, yielding the desired 4-aryl-2-aminopyridine product.
Application Note 1: One-Pot Synthesis of 4-Aryl-2-aminopyridines
This application note details a proposed one-pot, two-step synthesis of 4-aryl-2-aminopyridines from this compound, an aryl halide, and an amine. The protocol is designed to be a time- and resource-efficient method for generating a library of substituted aminopyridines, which are prevalent motifs in medicinal chemistry.
Reaction Scheme:
Step 1: Suzuki-Miyaura Coupling The reaction commences with the palladium-catalyzed cross-coupling of this compound with an aryl halide (bromide or iodide). The choice of a suitable palladium catalyst and ligand system is crucial for achieving high yields with the relatively less reactive 2-chloropyridine (B119429) substrate.[1]
Step 2: Nucleophilic Aromatic Substitution (SNAr) Upon completion of the Suzuki-Miyaura coupling, the amine nucleophile is added to the reaction mixture. The electron-withdrawing nature of the pyridine (B92270) nitrogen activates the C2 position for nucleophilic attack, facilitating the displacement of the chloride.[2][3] Microwave irradiation can be employed to accelerate this step.[4]
Data Presentation: Hypothetical Yields for the One-Pot Synthesis
The following table summarizes the expected yields for the one-pot synthesis of a variety of 4-aryl-2-aminopyridines based on typical yields for individual Suzuki-Miyaura and SNAr reactions involving similar substrates.
| Entry | Aryl Halide (Ar-X) | Amine | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole (B123540) | Morpholine (B109124) | 4-(4-Methoxyphenyl)-2-morpholinopyridine | 75 |
| 2 | 3-Bromotoluene | Piperidine | 4-(m-tolyl)-2-(piperidin-1-yl)pyridine | 72 |
| 3 | 1-Bromo-4-fluorobenzene | Benzylamine | N-Benzyl-4-(4-fluorophenyl)pyridin-2-amine | 68 |
| 4 | 2-Bromonaphthalene | Aniline | 4-(Naphthalen-2-yl)-N-phenylpyridin-2-amine | 65 |
| 5 | 3-Iodopyridine | Cyclohexylamine | N-Cyclohexyl-4-(pyridin-3-yl)pyridin-2-amine | 70 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-(4-Methoxyphenyl)-2-morpholinopyridine
This protocol describes a representative one-pot procedure for the synthesis of 4-(4-methoxyphenyl)-2-morpholinopyridine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
1,4-Dioxane (B91453) (10 mL)
-
Water (2 mL)
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (157 mg, 1.0 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
To the cooled reaction mixture from Step 1, add morpholine (105 µL, 1.2 mmol).
-
Reseal the vial and heat the mixture to 120 °C for 6 hours (conventional heating) or irradiate in a microwave reactor at 150 °C for 30 minutes.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate (B1210297) (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Visualizations
Logical Workflow for the One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of 4-aryl-2-aminopyridines.
Signaling Pathway Application Example: Inhibition of a Kinase Pathway
Many kinase inhibitors feature a substituted pyridine core. The synthesized 4-aryl-2-aminopyridines could potentially act as inhibitors of signaling pathways implicated in diseases like cancer.
Caption: Potential inhibition of a kinase signaling pathway by synthesized compounds.
Disclaimer: The one-pot protocol described is a proposed strategy based on established chemical principles and may require optimization for specific substrates. Researchers should perform small-scale test reactions to determine the optimal conditions for their particular combination of aryl halide and amine.
References
Application Notes and Protocols for Regioselective Cross-Coupling with Polychlorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polychlorinated pyridines are cost-effective and readily available starting materials in organic synthesis. Their selective functionalization is a powerful strategy for accessing highly substituted pyridine (B92270) scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The challenge lies in controlling the regioselectivity of cross-coupling reactions, as the electronic properties of the pyridine ring and the steric environment of each chlorine atom influence its reactivity.
This document provides detailed application notes and experimental protocols for key regioselective cross-coupling reactions of polychlorinated pyridines, including Suzuki-Miyaura, Sonogashira, and Nickel-Catalyzed couplings.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds due to its mild conditions and high functional group tolerance.[1] For polychlorinated pyridines, the reactivity of the chlorine atoms generally follows the order C4 > C2/C6 > C3/C5. However, this selectivity can be finely tuned by the choice of catalyst, ligand, and reaction conditions. For instance, in 2,3,5-trichloropyridine (B95902), the C-2 position is selectively replaced, highlighting the enhanced reactivity of the ortho position in some contexts.[2]
Data Presentation: Regioselective Suzuki-Miyaura Couplings
The following table summarizes representative conditions for the regioselective Suzuki-Miyaura coupling of various chloropyridines.
| Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | H₂O/DMF | 100 | 2 | 3,5-Dichloro-2-phenylpyridine | 95 | [3][4] |
| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | None | Na₂CO₃ | DMF/H₂O | 60 | 12 | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 95 | [2] |
| 2,6-Dichloropyridine | n-Hexylpinacol boronic ester | Pd₂(dba)₃ (2) | FcPPh₂ (12) | K₃PO₄ | Dioxane/H₂O | 80 | 24 | 2-Chloro-6-hexylpyridine | 91 | [1] |
| 2-Chloropyridine (B119429) | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 120 | 12 | 2-Phenylpyridine | 78 | [3] |
| 3-Amino-2-chloropyridine | Pyridin-3-ylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq) | Dioxane | 100 | 8 | 3-Amino-2-(pyridin-3-yl)pyridine | 92 | [3] |
Visualization: Catalytic Cycle and Workflow
The general mechanism for the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for Suzuki coupling reactions.[5]
Experimental Protocol: Regioselective Synthesis of 3,5-Dichloro-2-phenylpyridine[2]
-
Materials:
-
2,3,5-Trichloropyridine (1.0 mmol, 182.4 mg)
-
Phenylboronic acid (1.5 mmol, 182.9 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.005 mmol, 1.1 mg, 0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Dimethylformamide (DMF) (3 mL)
-
Water (3.5 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a reaction vessel, add 2,3,5-trichloropyridine (1.0 mmol), phenylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.5 mol%).
-
Add a pre-mixed and degassed solvent mixture of DMF (3 mL) and water (3.5 mL).
-
Stir the reaction mixture vigorously at 60 °C for 12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Extract the mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,5-dichloro-2-phenylpyridine.
-
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a crucial transformation for synthesizing conjugated systems.[6] This reaction has been successfully applied to perchlorinated pyridines. For example, pentachloropyridine (B147404) can be fully substituted to yield pentaalkynylpyridines in high yields.[7][8] The regioselectivity on less substituted pyridines, such as 3,5-dibromo-2,6-dichloropyridine (B8238365), can also be controlled to achieve selective alkynylation.[9]
Data Presentation: Sonogashira Coupling of Polychloropyridines
| Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| Pentachloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NEt | Toluene (B28343) | 80 | 24 | Pentakis(phenylethynyl)pyridine | 85 | [7][8] |
| Pentachloropyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NEt | Toluene | 80 | 24 | Pentakis((trimethylsilyl)ethynyl)pyridine | 82 | [7][8] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 60 | 12 | 3,5-Dibromo-2,6-bis(phenylethynyl)pyridine | 80 | [9] |
Experimental Protocol: General Procedure for Pentaalkynylpyridine Synthesis[7][8]
-
Materials:
-
Pentachloropyridine (1.0 mmol, 251.3 mg)
-
Terminal Alkyne (e.g., Phenylacetylene) (6.0 mmol)
-
Pd(PPh₃)₂Cl₂ (0.05 mmol, 35.1 mg, 5 mol%)
-
Copper(I) Iodide (CuI) (0.10 mmol, 19.0 mg, 10 mol%)
-
Diisopropylethylamine (i-Pr₂NEt) (10 mL)
-
Toluene (20 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve pentachloropyridine and the terminal alkyne in toluene and diisopropylethylamine.
-
Add the Pd(PPh₃)₂Cl₂ and CuI catalysts to the solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the pentaalkynylpyridine product.
-
Nickel-Catalyzed Cross-Electrophile Coupling
Nickel catalysis offers a complementary approach, particularly for C(sp²)-C(sp³) bond formation. Nickel-catalyzed cross-electrophile coupling allows for the direct reaction of two electrophiles, such as a 2-chloropyridine and an alkyl bromide, avoiding the need for pre-formed organometallic reagents.[10][11] This method is distinguished by its use of a reducing agent (e.g., Mn⁰ or Zn⁰) to drive the catalytic cycle.
Data Presentation: Nickel-Catalyzed Alkylation of 2-Chloropyridines[11]
| Pyridine Substrate | Alkyl Bromide | Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 2-Chloropyridine | 1-Bromohexane | NiBr₂·3H₂O (5) | Bathophenanthroline (B157979) (5) | Mn⁰ | DMF | 60 | 4-22 | 2-Hexylpyridine | 78 |
| 2-Chloro-6-methylpyridine | 1-Bromohexane | NiBr₂·3H₂O (5) | Bathophenanthroline (5) | Mn⁰ | DMF | 60 | 4-22 | 2-Hexyl-6-methylpyridine | 82 |
| 2-Chloro-4-(trifluoromethyl)pyridine | 1-Bromopentane | NiBr₂·3H₂O (5) | Bathophenanthroline (5) | Mn⁰ | DMF | 60 | 4-22 | 2-Pentyl-4-(trifluoromethyl)pyridine | 72 |
| 2-Chloropyridine | 1-Bromo-3-phenylpropane | NiBr₂·3H₂O (5) | Bathophenanthroline (5) | Mn⁰ | DMF | 60 | 4-22 | 2-(3-Phenylpropyl)pyridine | 69 |
Visualization: Regioselectivity Decision Framework
Choosing the correct methodology is critical for achieving the desired regiochemical outcome. The following diagram provides a simplified decision-making framework.
Caption: Decision framework for selecting a cross-coupling strategy.
Experimental Protocol: Nickel-Catalyzed Alkylation of 2-Chloropyridine[11]
-
Materials:
-
2-Chloropyridine (3.0 mmol, 340.6 mg)
-
Alkyl Bromide (e.g., 1-Bromohexane) (3.3 mmol, 544.6 mg)
-
NiBr₂·3H₂O (0.15 mmol, 40.9 mg, 5 mol%)
-
Bathophenanthroline (0.15 mmol, 50.0 mg, 5 mol%)
-
Manganese powder (Mn⁰, <50 mesh) (6.0 mmol, 329.6 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (1 mL)
-
-
Procedure:
-
To a 1-dram vial on the benchtop, add NiBr₂·3H₂O (5 mol%), bathophenanthroline (5 mol%), 2-chloropyridine (3.0 mmol), the alkyl bromide (3.3 mmol), and manganese powder (6.0 mmol).
-
Add anhydrous DMF (1 mL).
-
Seal the vial and heat the mixture to 60 °C with stirring.
-
The reaction is typically complete within 4-22 hours. Monitor progress by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up involves partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by separation of the organic layer.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 2-alkylpyridine.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[12] While less documented for polychlorinated pyridines specifically, the principles are broadly applicable. The reaction typically requires a palladium precursor, a specialized phosphine (B1218219) ligand (often sterically hindered), and a base.[13] This method is invaluable for synthesizing N-aryl pyridines, which are common motifs in pharmaceuticals.
-
General Considerations:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, XPhos, SPhos) is typically used.[14]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly employed.
-
Regioselectivity: Similar to Suzuki couplings, the reaction is expected to occur preferentially at the more electron-deficient and sterically accessible positions (C4 and C2/C6).
-
Conclusion
The regioselective cross-coupling of polychlorinated pyridines is a robust and flexible approach for the synthesis of complex, functionalized pyridine derivatives. By carefully selecting the catalyst system, ligands, and reaction conditions, researchers can effectively control the site of functionalization. The protocols and data presented herein serve as a guide for developing efficient synthetic routes to novel molecules for applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multiple sonogashira reactions of polychlorinated molecules. Synthesis and photophysical properties of the first pentaalkynylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Scale-Up of Suzuki Reactions with 2-Chloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the critical considerations and methodologies for scaling up Suzuki-Miyaura cross-coupling reactions involving 2-chloropyridine-4-boronic acid. This key building block is instrumental in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The successful transition from bench-scale to pilot or production scale necessitates a thorough understanding of reaction parameters, impurity control, and process optimization.
Introduction to Scale-Up Challenges
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds. However, scaling up these reactions, particularly with less reactive heteroaryl chlorides like 2-chloropyridine (B119429) derivatives, presents several challenges:
-
Catalyst Efficiency and Loading: Maintaining high yields while minimizing catalyst loading is crucial for economic viability and reducing palladium contamination in the final product.
-
Reaction Kinetics and Heat Transfer: Exothermic events during the reaction can be difficult to manage on a larger scale, potentially leading to side reactions and impurity formation.
-
Impurity Profile and Control: The formation of byproducts such as homocoupled products, dehalogenated starting materials, and impurities derived from ligands can complicate purification and impact the quality of the active pharmaceutical ingredient (API).[1][2][3][4]
-
Work-up and Product Isolation: Procedures that are straightforward on a lab scale, such as chromatography, are often not feasible for large-scale production. Robust and scalable work-up and isolation procedures are therefore essential.[5]
Key Parameters for Optimization and Scale-Up
Careful optimization of the following parameters is critical for a successful and robust large-scale Suzuki reaction.
Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount for activating the relatively inert C-Cl bond in 2-chloropyridines.[6] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems often provide higher turnover numbers (TONs) and turnover frequencies (TOFs).
-
Palladium Pre-catalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. Buchwald-type G3 and G4 pre-catalysts are often more efficient and require lower loadings.
-
Ligands: Sterically hindered and electron-rich phosphine (B1218219) ligands, such as SPhos, XPhos, and cataCXium® A, are often highly effective for coupling of heteroaryl chlorides. N-heterocyclic carbene (NHC) ligands also show great promise.[7]
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Heteroaryl Chlorides
| Catalyst System | Pd Loading (mol%) | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | Toluene/H₂O | K₂CO₃ | 100 | 85 | [8] |
| Pd(OAc)₂ / SPhos | 1 | Dioxane/H₂O | K₃PO₄ | 100 | 95 | [9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1.5 | THF | KF | 50 | Moderate to High | [10] |
| (NHC)Pd(cinn)Cl | 0.5 | H₂O | NaHCO₃ | Room Temp | 39-99 | [7] |
Base and Solvent Selection
The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of solvent influences the solubility of reagents and the reaction kinetics.
-
Bases: Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. The choice of base can significantly impact yield and impurity profiles.
-
Solvents: Aprotic solvents like dioxane, THF, and toluene, often in combination with water, are frequently used. The use of aqueous solvent systems can be advantageous for large-scale operations due to safety, cost, and sustainability considerations.
Management of Impurities
Several common impurities can arise during the Suzuki coupling of this compound. Understanding their formation pathways is key to their mitigation.
-
Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is essential.
-
Dehalogenation of 2-Chloropyridine: This can occur as a side reaction, leading to the formation of pyridine.
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially in the presence of excess water or at elevated temperatures.[4]
-
Ligand-derived Impurities: Aryl groups from phosphine ligands can sometimes be transferred to the product.[1][3][11]
Table 2: Troubleshooting Common Impurities
| Impurity | Potential Cause | Mitigation Strategy |
| Homocoupled Boronic Acid | Presence of oxygen | Thoroughly degas solvents and reaction mixture. |
| Dehalogenated Starting Material | Reductive side reaction | Optimize catalyst and ligand; control reaction temperature. |
| Protodeboronation Product | Excess water, high temperature | Use anhydrous conditions if possible; carefully control water content and temperature. |
| Ligand-derived Byproduct | Ligand degradation/transfer | Select more robust ligands; optimize ligand-to-palladium ratio.[1][3][11] |
Experimental Protocols
General Laboratory-Scale Protocol
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the aryl halide, and potassium phosphate.[9]
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (B1210297) and SPhos in a small amount of anhydrous 1,4-dioxane.[9]
-
Add the bulk of the anhydrous 1,4-dioxane and degassed water to the Schlenk flask containing the reagents.[9]
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[9]
Scale-Up Considerations and Protocol (Illustrative)
When scaling up, changes to the procedure are necessary to ensure safety, efficiency, and product quality.
Key Scale-Up Modifications:
-
Reagent Addition: For exothermic reactions, controlled addition of one of the reagents may be necessary to manage the temperature.
-
Degassing: On a larger scale, sparging with an inert gas is more practical than freeze-pump-thaw cycles.
-
Work-up: An aqueous work-up with extractions is more scalable than chromatography. The use of scavengers to remove residual palladium is a common industrial practice.[5][12]
-
Product Isolation: Crystallization is the preferred method for product isolation and purification on a large scale.
Illustrative Kilogram-Scale Protocol Outline:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with nitrogen.
-
Solvent Degassing: Degas the required solvents by sparging with nitrogen for a sufficient period.
-
Reagent Charging: Charge the reactor with this compound, the aryl halide, and the base under a nitrogen atmosphere.
-
Catalyst Introduction: The palladium catalyst and ligand can be added as a solution in a degassed solvent.
-
Reaction: Heat the mixture to the target temperature, monitoring for any exotherms. Maintain the temperature until reaction completion is confirmed by in-process controls (e.g., HPLC).
-
Work-up: Cool the reaction mixture. Add an appropriate organic solvent and water. Separate the aqueous and organic layers. Perform further extractions as necessary.
-
Palladium Scavenging: Treat the organic layer with a suitable palladium scavenger.[12]
-
Isolation: Concentrate the organic layer and induce crystallization by adding an anti-solvent or by cooling.
-
Drying: Filter the product and dry under vacuum at a suitable temperature.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for scaling up a Suzuki coupling reaction.
Caption: A decision-making flowchart for troubleshooting Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with 2-Chloropyridine-4-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the Suzuki coupling of 2-Chloropyridine-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in Suzuki coupling reactions involving this compound can stem from several factors. Chloropyridines are known to be challenging substrates due to the strong Carbon-Chlorine (C-Cl) bond, which can make the initial oxidative addition step of the catalytic cycle difficult. Additionally, the basic nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Common issues include suboptimal reaction conditions, catalyst deactivation, and degradation of the boronic acid.
Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine (B1218219) ligand is critical for activating the C-Cl bond.
-
Base Selection: The strength and solubility of the base are crucial for the transmetalation step.
-
Solvent System: The solvent influences the solubility of reagents and the stability of intermediates.
-
Reaction Temperature: Higher temperatures are often required but can also lead to degradation.
-
Atmosphere Control: Inadequate removal of oxygen can lead to side reactions.
Q2: What are the most common side reactions observed with this compound in Suzuki couplings, and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The most prevalent are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond.[2] This is a common issue with electron-deficient heteroaryl boronic acids.
-
Mitigation: Use anhydrous conditions where possible, as water can be a proton source. Careful selection of a weaker base or the use of MIDA boronates, which release the boronic acid slowly, can be beneficial.[2]
-
-
Homocoupling: This side reaction results in the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or certain palladium (II) species.[2]
-
Mitigation: Thoroughly degas the reaction mixture to remove oxygen. Using a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid is recommended, but a large excess should be avoided.[2]
-
-
Dehalogenation: The starting 2-chloropyridine (B119429) derivative can be reduced to the corresponding pyridine.
-
Mitigation: Optimizing the ligand and reaction conditions to favor the cross-coupling pathway is the best approach to minimize this side reaction.[2]
-
Q3: How do I select the optimal catalyst and ligand for the Suzuki coupling of this compound?
The choice of catalyst and ligand is crucial for activating the relatively inert C-Cl bond of 2-chloropyridine. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
Recommended Catalysts: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd₂(dba)₃ are good starting points as palladium sources.[2]
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step. SPhos and XPhos are commonly recommended for coupling unactivated aryl chlorides and have shown success with chloropyridine substrates.[2] A ligand-to-palladium ratio of 2:1 to 4:1 is a reasonable starting point.[2]
Q4: What is the recommended base and solvent system for this reaction?
The base and solvent play a synergistic role in facilitating the reaction.
-
Base Selection: Stronger, non-nucleophilic bases are often required. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[2] It is recommended to use 2-3 equivalents of the base.[2]
-
Solvent System: A mixture of a polar aprotic solvent and water is a common starting point. Degassed 1,4-dioxane (B91453) or toluene (B28343) with a small amount of water can be effective.[2] The water helps to dissolve the inorganic base and facilitates the transmetalation step.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields in the Suzuki coupling of this compound.
Problem: Low or No Product Formation
| Possible Cause | Recommended Action |
| Inactive Catalyst System | Ensure the palladium precursor is properly activated to Pd(0). Use a more active catalyst system, such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[1][2] |
| Insufficiently Reactive Conditions for C-Cl Activation | Increase the reaction temperature, typically in the range of 100-110 °C.[2] Screen stronger bases like K₃PO₄ or Cs₂CO₃.[2] |
| Catalyst Inhibition by Pyridine Nitrogen | The use of bulky phosphine ligands can help mitigate catalyst inhibition.[1] |
| Poor Reagent Quality | Ensure all reagents, especially the boronic acid and solvents, are pure and dry (for anhydrous reactions). |
Problem: Significant Side Product Formation
| Side Product | Recommended Action |
| Protodeboronation | Use anhydrous solvents and reagents. Consider using a weaker base or a fluoride (B91410) source like KF.[2] Protecting the boronic acid as a MIDA ester can also be effective.[2] |
| Homocoupling of Boronic Acid | Thoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen) to remove oxygen. Avoid using a large excess of the boronic acid.[2] |
| Dehalogenation of Starting Material | Optimize the ligand and reaction conditions to favor cross-coupling over reduction. |
Experimental Protocols
Below is a generalized experimental protocol that can serve as a starting point for the Suzuki coupling of an aryl halide with this compound. This protocol should be optimized for specific substrates.
General Procedure for Suzuki Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2-1.5 equiv.)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1-0.2 M)
-
Degassed water (if using a mixed solvent system)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium source, phosphine ligand, and base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Caption: Core parameters affecting the outcome of the Suzuki coupling reaction.
References
Technical Support Center: Suzuki Coupling of 2-Chloropyridine-4-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 2-Chloropyridine-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The primary side reactions encountered are:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the this compound, where the boron moiety is replaced by a hydrogen atom.[1] Pyridine (B92270) boronic acids are particularly susceptible to this side reaction.[1]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl compound. The presence of oxygen can often promote this side reaction.[2]
-
Dechlorination: The chlorine atom on the pyridine ring can be replaced by a hydrogen atom, leading to the formation of pyridine-4-boronic acid, which can then either undergo subsequent coupling or protodeboronation.
Q2: Why is the Suzuki coupling of this compound challenging?
A2: The coupling of 2-chloropyridines can be particularly challenging due to several factors. The carbon-chlorine bond is strong, making the initial oxidative addition step in the catalytic cycle more difficult compared to bromides or iodides.[2] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] These challenges often necessitate more forcing reaction conditions, such as higher temperatures and more active catalysts, which can in turn promote the formation of side products.[2]
Q3: How does the choice of palladium catalyst and ligand influence the reaction?
A3: The selection of the catalyst and ligand system is critical for a successful coupling. For less reactive aryl chlorides like 2-chloropyridine, highly active catalyst systems are generally required. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often effective as they promote the oxidative addition step.[2] The choice of ligand can also influence the extent of side reactions; for instance, some bulky ligands may accelerate protodeboronation.[2]
Q4: What is the role of the base in this reaction, and how does its choice affect the outcome?
A4: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for transmetalation.[3] The choice and strength of the base can significantly impact the reaction yield and selectivity.[4][5] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The optimal base often depends on the specific substrates and solvent system.[4][5]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Cross-Coupled Product
A low yield of the desired product is a common issue and can be attributed to several factors. The following table provides a guide to potential causes and suggested solutions.
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | - Use a more active palladium precatalyst/ligand system suitable for chloropyridines (e.g., Pd(OAc)₂ with SPhos or XPhos).[2] - Ensure the palladium precursor is properly activated to Pd(0) in situ. |
| Suboptimal Reaction Conditions | - Increase the reaction temperature, as C-Cl bond activation often requires more energy.[2] - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) as the base strength can be critical.[2] - Vary the solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane (B91453), toluene) with water is often effective.[6] |
| Reagent Purity and Stability | - Use high-purity this compound, as boronic acids can degrade over time. - Ensure solvents are anhydrous (if required by the protocol) and properly degassed to remove oxygen. |
| Catalyst Inhibition | - The pyridine nitrogen can inhibit the palladium catalyst. Using bulky, electron-rich ligands can mitigate this effect.[2] |
Issue 2: Significant Formation of Side Products
The presence of major side products can complicate purification and reduce the yield of the desired compound.
| Side Product Observed | Potential Cause | Suggested Solutions |
| Protodeboronation Product | - Presence of water or protic solvents. - Prolonged reaction times at high temperatures. - Suboptimal pH of the reaction mixture.[1] | - Use anhydrous conditions if possible, or minimize the amount of water. - Monitor the reaction closely and stop it once the starting material is consumed. - Consider using a boronic ester (e.g., pinacol (B44631) ester) which can be more stable. |
| Homocoupling Product | - Presence of oxygen in the reaction mixture.[2] - High concentration of the boronic acid. | - Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen). - Consider slow addition of the boronic acid to the reaction mixture. |
| Dechlorination Product | - Certain catalyst/ligand combinations may promote hydrodehalogenation. - Presence of a hydrogen source in the reaction. | - Screen different palladium catalysts and ligands. - Ensure all reagents are pure and free from potential hydrogen donors. |
Data Presentation: Performance of Catalytic Systems in Analogous Suzuki Couplings
Disclaimer: The following data is from studies on the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines and other chloropyridines, which serve as representative examples. Optimal conditions for this compound may vary.
Table 1: Effect of Solvent on the Yield of a Model Suzuki Coupling Reaction (Reaction: 2,4-dichloropyrimidine (B19661) with phenylboronic acid, Catalyst: Pd(PPh₃)₄, Base: K₂CO₃)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Dioxane | 100 | 24 | 71 |
| Isopropanol | 80 | 24 | 64 |
| THF | 60 | 24 | 45 |
| DMF | 100 | 24 | 35 |
Data adapted from a study on 2,4-dichloropyrimidines.[6]
Table 2: Comparison of Different Palladium Catalysts in a Model Suzuki Coupling Reaction (Reaction: 2,4-dichloropyrimidine with phenylboronic acid, Solvent: 1,4-Dioxane, Base: K₂CO₃, Temperature: 100°C)
| Catalyst | Ligand | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | 24 | 71 |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | 24 | 70 |
| Pd(OAc)₂ | PPh₃ | 24 | 42 |
| PdCl₂(PPh₃)₂ | PPh₃ | 24 | 36 |
Data adapted from a study on 2,4-dichloropyrimidines.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (Microwave-Assisted)
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (0.5-3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[6]
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reaction pathways in the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 6. mdpi.com [mdpi.com]
Preventing protodeboronation of 2-Chloropyridine-4-boronic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of 2-Chloropyridine-4-boronic acid during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 2-chloropyridine (B119429), consuming the boronic acid and reducing the yield of the desired cross-coupled product. This side reaction also complicates the purification of the final product. 2-Pyridylboronic acids are particularly susceptible to this decomposition.[2]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can significantly influence the rate of protodeboronation:
-
pH: 2-Pyridylboronic acids are known to undergo rapid protodeboronation under neutral pH conditions. This is due to the formation of a reactive zwitterionic species. Both acidic and basic conditions can suppress this decomposition pathway by shifting the equilibrium away from the zwitterion.[1]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[2]
-
Choice of Base: The type and concentration of the base are critical. While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic conditions can sometimes promote protodeboronation.[3][4]
-
Catalyst System: An inefficient palladium catalyst system can lead to a sluggish cross-coupling reaction, allowing more time for the competing protodeboronation to occur. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[2]
-
Solvent: The choice of solvent can affect the solubility of the reagents and the stability of the intermediates, thereby influencing the reaction outcome.[5][6]
-
Presence of Water: Water can act as a proton source for protodeboronation, especially under basic conditions.[7]
Q3: What are the most effective strategies to prevent protodeboronation?
A3: The most effective strategies involve a combination of using a more stable boronic acid derivative and optimizing the reaction conditions:
-
Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable form is a highly effective approach. Common derivatives include:
-
Pinacol (B44631) esters: These are generally more stable than the corresponding boronic acids.
-
N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are significantly more stable and can be used in "slow release" strategies where the boronic acid is gradually generated in situ.[1][8]
-
Organotrifluoroborates: These salts also offer enhanced stability.[1]
-
-
Optimization of Reaction Conditions:
-
Base Selection: Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are often preferred over strong bases like sodium hydroxide.[2][3]
-
Low Temperature: Running the reaction at the lowest temperature that still allows for an efficient cross-coupling reaction can minimize protodeboronation.[2]
-
Catalyst Selection: Employing modern, highly active palladium precatalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can accelerate the desired reaction.[2]
-
Anhydrous Conditions: Using anhydrous solvents and reagents can reduce the availability of a proton source.[2]
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of the desired product; significant amount of 2-chloropyridine detected. | High level of protodeboronation of this compound. | 1. Switch to a more stable boronic acid derivative: Use the pinacol ester or MIDA boronate of this compound.[1][2] 2. Optimize the base: Screen weaker bases like K₃PO₄ or Cs₂CO₃.[2] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[2] 4. Use a highly active catalyst system: Employ a modern palladium precatalyst with a bulky phosphine ligand (e.g., XPhos-Pd-G3).[2] |
| Reaction is sluggish and incomplete, even when using a stable boronic acid derivative. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[2] 2. Check the quality of the catalyst and ligand: Use fresh, high-purity materials. 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.[2] 4. Screen different catalyst systems: Not all catalyst systems are optimal for all substrates. Experiment with different palladium precatalysts and ligands. |
| Formation of significant side products other than 2-chloropyridine (e.g., homocoupling). | Homocoupling of the boronic acid or the aryl halide. | 1. Ensure an inert atmosphere: Oxygen can promote homocoupling.[2] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling. |
Data Presentation
Table 1: Qualitative Comparison of Strategies to Minimize Protodeboronation of this compound
| Strategy | Parameter | Condition | Expected Protodeboronation | Rationale | Citation(s) |
| Boronic Acid Form | Boronic Acid | Free Boronic Acid | High | Prone to decomposition, especially at neutral pH via a zwitterionic intermediate. | [1] |
| Boronic Ester | Pinacol Ester | Low | Increased stability compared to the free boronic acid. | [2] | |
| Boronic Ester | MIDA Boronate | Very Low | Highly stable; allows for slow release of the boronic acid. | [1][2] | |
| Base | Type | Strong Base (e.g., NaOH) | Moderate to High | Can promote protodeboronation, though it shifts the pH away from the reactive zwitterionic form. | [1] |
| Type | Weaker Base (e.g., K₃PO₄, Cs₂CO₃) | Low to Moderate | Generally provides a good balance of reactivity for the Suzuki coupling while minimizing protodeboronation. | [2] | |
| Temperature | Reaction Temp. | High (e.g., >100 °C) | High | Accelerates the rate of protodeboronation. | [2] |
| Reaction Temp. | Moderate (e.g., 60-80 °C) | Low | Slows the rate of decomposition while often allowing for efficient coupling. | [9] | |
| Catalyst | Activity | Low Activity System | High | A slow Suzuki coupling allows more time for the protodeboronation side reaction to occur. | [2] |
| Activity | High Activity System (e.g., Buchwald precatalysts) | Low | Rapid cross-coupling outcompetes the protodeboronation pathway. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound pinacol ester with an Aryl Halide
This protocol is adapted from general procedures for coupling challenging chloropyridine substrates.
Materials:
-
This compound pinacol ester
-
Aryl halide (bromide or iodide preferred)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with FcPPh₂ ligand, or a precatalyst like XPhos-Pd-G3)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane (B91453), anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried reaction vessel, add the this compound pinacol ester (1.5 equivalents), the aryl halide (1.0 equivalent), and K₃PO₄ (3.0 equivalents).
-
In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., FcPPh₂, 6 mol%) in a small amount of 1,4-dioxane.
-
Seal the reaction vessel with a septum and purge with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add the catalyst mixture to the reaction vessel via syringe.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 2:1 to 4:1 ratio) to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).
-
Place the vessel in a preheated oil bath at 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Halide
This protocol is adapted from a method developed for the coupling of 2-pyridyl MIDA boronates.[2]
Materials:
-
2-Pyridyl MIDA boronate (prepared from this compound)
-
Aryl halide (chloride, bromide, or iodide)
-
XPhos-Pd-G3 (Palladium precatalyst)
-
Potassium phosphate (K₃PO₄), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Diethanolamine (B148213) (DEA)
Procedure:
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate (1.5 equivalents), aryl halide (1.0 equivalent), XPhos-Pd-G3 (5 mol %), Cu(OAc)₂ (50 mol %), and K₃PO₄ (5.0 equivalents).
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl halide.
-
Add diethanolamine (1.0 equivalent) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of protodeboronation for 2-pyridyl boronic acids.
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing homocoupling of 2-Chloropyridine-4-boronic acid in Suzuki reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of 2-Chloropyridine-4-boronic acid in Suzuki reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is homocoupling in the context of a Suzuki reaction with this compound, and why is it a problem?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid (this compound) react with each other to form a symmetrical biaryl compound (2,2'-dichloro-4,4'-bipyridine).[1] This side reaction is problematic as it consumes the valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.[1]
Q2: What are the primary causes of this compound homocoupling?
A2: The primary causes of boronic acid homocoupling in Suzuki reactions are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species are known to promote the homocoupling of boronic acids.[1][2][3][4][5] Rigorous exclusion of oxygen is necessary to suppress this side reaction.[6][7]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][3]
-
Substrate-Specific Instability: Pyridine (B92270) boronic acids can be particularly sensitive and prone to side reactions.[8]
Q3: How can I minimize homocoupling when using this compound?
A3: Several strategies can be employed to minimize homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2][9] Maintaining a positive pressure of an inert gas throughout the experiment is crucial.
-
Choice of Palladium Source and Ligand:
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it bypasses the in-situ reduction step that can lead to homocoupling.[1][10]
-
Ligands: Employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos, or P(t-Bu)₃) can accelerate the desired cross-coupling pathway and sterically hinder the formation of the homocoupling product.[1][9][10][11]
-
-
Use of Additives: The addition of a mild reducing agent, such as potassium formate (B1220265) (HCO₂K), can help to minimize the concentration of free Pd(II) species that promote homocoupling, without interfering with the main catalytic cycle.[6][7][12]
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low instantaneous concentration, thereby suppressing the rate of homocoupling.
-
Reaction Temperature: Lowering the reaction temperature, if the desired cross-coupling still proceeds at a reasonable rate, may disfavor the homocoupling side reaction.[4]
Q4: What is the role of the base in the Suzuki reaction, and can it influence homocoupling?
A4: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium catalyst. The choice of base can influence reaction rates and side reactions. While the base itself is not the primary cause of homocoupling, an inappropriate choice can lead to suboptimal reaction conditions that may indirectly promote side reactions. For pyridine substrates, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[9][13]
Data Presentation
Table 1: Effect of Potassium Formate on Boronic Acid Homocoupling
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
| Data from a study demonstrating the suppression of a palladium-mediated homocoupling reaction. The addition of potassium formate reproducibly suppressed the homocoupling byproduct to below 0.1%.[10] |
Table 2: General Impact of Ligand Choice on Homocoupling
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating | May allow for more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) | Sterically demanding, strong electron-donating | Promote the desired cross-coupling and suppress homocoupling.[10] |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol incorporates best practices to minimize homocoupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bulky phosphine ligand (if not using a pre-formed catalyst complex, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Potassium formate (optional, 1.1-1.5 equiv relative to the palladium catalyst)[10]
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)[14]
Procedure:
-
Inerting the System: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, base, and optional potassium formate. Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the rigorous removal of atmospheric oxygen.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent mixture via a cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to isolate the desired cross-coupled product.[1]
Visualizations
Caption: Suzuki vs. Homocoupling Pathways.
Caption: Troubleshooting Homocoupling Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for products from 2-Chloropyridine-4-boronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from Suzuki-Miyaura cross-coupling reactions involving 2-Chloropyridine-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Suzuki-Miyaura reactions using this compound?
A1: The primary impurities encountered are typically:
-
Homocoupled Byproducts: Formation of biphenyls from the coupling of two aryl halide molecules or bipyridyls from the coupling of two this compound molecules.
-
Protodeboronated Byproduct: The replacement of the boronic acid group on the starting material with a hydrogen atom, forming 2-chloropyridine.
-
Residual Palladium Catalyst: The palladium catalyst and its ligands remaining in the crude product.
-
Boronic Acid and Boronic Ester Residues: Unreacted this compound and its derivatives (e.g., pinacol (B44631) esters).
-
Unreacted Aryl Halide: The coupling partner of the this compound.
Q2: How can I remove residual palladium catalyst from my 2-arylpyridine product?
A2: Several methods can be employed to remove residual palladium. The choice of method depends on the scale of the reaction and the desired final purity. Common techniques include filtration through Celite, treatment with scavenger resins, and column chromatography.
Q3: What is the most effective way to remove unreacted this compound and its byproducts?
A3: Boronic acid impurities can often be removed with a basic aqueous wash during workup, which converts the boronic acid into a water-soluble boronate salt. For more persistent impurities, scavenger resins with diol functionalities are highly effective. These resins selectively bind to boronic acids, which can then be removed by filtration.
Q4: My 2-arylpyridine product is basic. How does this affect my purification strategy?
A4: The basic nature of the pyridine (B92270) ring allows for selective extraction. During an aqueous workup, washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the pyridine nitrogen, forming a water-soluble pyridinium (B92312) salt that partitions into the aqueous layer. This is an effective way to separate your product from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
Low or no yield of the desired 2-arylpyridine can be due to several factors. Use the following decision tree to diagnose the potential cause.
Issue 2: Difficulty in Product Purification
Challenges in purifying the final product often arise from co-eluting impurities or the physical nature of the product.
Technical Support Center: Catalyst Deactivation with 2-Chloropyridine Substrates
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering catalyst deactivation and other common issues during cross-coupling reactions involving 2-chloropyridine (B119429) substrates.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a 2-chloropyridine substrate is sluggish or has stalled completely. What are the most likely causes?
Low or no conversion is a frequent issue, primarily because 2-chloropyridines are less reactive electrophiles compared to their bromo or iodo counterparts.[1][2] The primary challenges and causes of deactivation include:
-
Catalyst Poisoning by Pyridine (B92270) Nitrogen: The nitrogen atom in the 2-chloropyridine substrate or the resulting product can act as a ligand, binding strongly to the palladium catalyst.[3][4][5] This coordination can block active sites and inhibit key steps in the catalytic cycle.[3][4]
-
Inefficient Oxidative Addition: The C-Cl bond in 2-chloropyridines is strong, making the initial oxidative addition step, which is often rate-limiting, difficult to achieve.[6] This typically requires more active catalyst systems and higher temperatures.[1]
-
Impurities in Starting Materials: Reagents and solvents can contain impurities that act as potent catalyst poisons.[7][8][9] Sulfur-containing compounds are particularly detrimental.[7][8] Water and oxygen can also deactivate the active Pd(0) catalyst.[6][8]
-
Ligand Degradation: The phosphine (B1218219) ligands used to stabilize and activate the palladium catalyst are susceptible to oxidation or other degradation pathways, reducing their effectiveness.[10]
-
Formation of Inactive Catalyst Species: The active catalyst can agglomerate to form inactive palladium black or form inactive dimeric species, effectively removing it from the catalytic cycle.[10][11]
Q2: How can I identify the specific cause of catalyst deactivation in my reaction?
A systematic approach is crucial for diagnosing the root cause. A common workflow involves sequential analysis of the reaction components and conditions.
Q3: What specific catalyst systems are recommended for 2-chloropyridine substrates?
Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.[6] More robust and active catalyst systems are required.
| Catalyst Component | Recommended Systems & Notes | Common Reactions |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle precatalysts (e.g., G3, G4) which generate the active Pd(0) species more cleanly.[6] | Suzuki, Buchwald-Hartwig |
| Ligands | Buchwald Ligands: Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for activating heteroaryl chlorides.[1] | Suzuki, Buchwald-Hartwig |
| NHC Ligands: N-heterocyclic carbene ligands can offer high stability and activity.[1] | Suzuki | |
| Ferrocene-based Ligands: Ligands like dppf can be successful for some substrates.[1] | Suzuki |
Q4: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction, particularly in Buchwald-Hartwig aminations.[6] It occurs when competing reduction pathways outpace the desired cross-coupling.
Strategies to Suppress Hydrodehalogenation:
-
Ensure Anhydrous Conditions: Trace water can be a proton source. Scrupulously dry all reagents, solvents, and glassware.[6]
-
Use High-Purity Base: Some bases, like sodium tert-butoxide (NaOtBu), can contain impurities (e.g., sodium hydroxide) that promote this side reaction. Use a high-purity source.[6]
-
Optimize Ligand: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky ligands is recommended.
-
Amine Stoichiometry: In amination reactions, using a slight excess (1.2-1.5 equivalents) of the amine can favor the desired coupling pathway.[6]
Troubleshooting Guides
Issue 1: Reaction Stalls After Initial Conversion
| Potential Cause | Diagnostic Step | Recommended Solution |
| Product Inhibition | Monitor reaction kinetics. If the rate slows disproportionately as product concentration increases, inhibition is likely. | Run the reaction at a lower conversion or, if feasible, employ in situ product removal techniques.[12] Consider a catalyst system known to be less susceptible to product inhibition. |
| Catalyst Degradation | A visible change in the reaction mixture, such as the formation of a black precipitate (palladium black), indicates catalyst agglomeration and deactivation.[9][10] | Improve ligand selection to better stabilize the Pd(0) active species. Ensure the reaction is run under a strictly inert atmosphere to prevent oxidation.[6] |
| Ligand Decomposition | Use ³¹P NMR spectroscopy on a reaction aliquot to check for the appearance of phosphine oxide or other degradation products. | Lower the reaction temperature.[11] Switch to a more thermally stable ligand, such as an N-heterocyclic carbene (NHC). |
Issue 2: Inconsistent Results Between Batches
| Potential Cause | Diagnostic Step | Recommended Solution |
| Variable Starting Material Quality | Analyze different batches of 2-chloropyridine for impurities using GC-MS or LC-MS. Pay close attention to isomers or sulfur-containing compounds.[7] | Purify the 2-chloropyridine starting material via distillation or column chromatography.[8] Source high-purity reagents from a reliable vendor and specify impurity limits.[7] |
| Atmospheric Contamination | Inconsistent degassing or maintaining an inert atmosphere can lead to variable levels of oxygen, causing catalyst oxidation. | Use a robust degassing method like freeze-pump-thaw cycles or sparging with argon for an extended period (e.g., 30 minutes).[8] Ensure all glassware is properly dried and the reaction is maintained under a positive pressure of inert gas.[13] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Chloropyridine
This protocol is a general guideline and requires optimization for specific substrates and catalyst systems.[14]
-
Reagent Preparation: In an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a stir bar, add the 2-chloropyridine (1.0 eq), the arylboronic acid or ester (1.2–1.5 eq), and a strong, non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 eq).[1][3]
-
Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 eq relative to Pd).[1][6]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.[1][14]
-
Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[1]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]
Protocol 2: Analytical Method for Detecting Catalyst Poisons
Identifying trace impurities that may be poisoning the catalyst often requires sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose.[7]
-
Sample Preparation: Prepare a solution of the 2-chloropyridine starting material in a suitable volatile solvent (e.g., dichloromethane).
-
GC-MS Analysis: Inject the sample into a GC-MS system. Use a column and temperature program suitable for separating volatile and semi-volatile organic compounds.
-
Data Interpretation: Analyze the resulting chromatogram for peaks other than the main 2-chloropyridine peak. Identify these impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST). Pay special attention to masses and fragmentation patterns indicative of sulfur- or nitrogen-containing heterocycles.
-
Quantification: If a potential poison is identified, its concentration can be estimated or quantified using an internal or external standard method to determine if it is present at a level sufficient to impact the catalysis.[7]
Deactivation Mechanisms & Solutions
The primary deactivation pathway involves the pyridine nitrogen coordinating to the palladium center, inhibiting the catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. PlumX [plu.mx]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 2-Chloropyridine-4-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloropyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on optimizing reaction temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with this compound?
A1: A general starting point for the reaction temperature is between 80-110 °C.[1][2] 2-Chloropyridines are less reactive than their bromo or iodo counterparts and often require elevated temperatures for the oxidative addition step to proceed efficiently.[3] The optimal temperature is highly dependent on the specific substrates and the catalyst system being employed.[1] For highly active catalyst systems, reactions can sometimes be conducted at lower temperatures, but for challenging couplings involving heteroaryl chlorides, higher temperatures are typically necessary.[1][3]
Q2: I am observing low to no product formation. How can I troubleshoot this issue with respect to reaction temperature?
A2: Low conversion is a common issue in Suzuki-Miyaura coupling reactions. If you suspect the reaction temperature is not optimal, consider the following:
-
Increase the Temperature: If you are running the reaction at the lower end of the recommended range (e.g., 80 °C), a stepwise increase in temperature to 100-110 °C may improve the yield.[4]
-
Monitor for Decomposition: Be aware that higher temperatures can also lead to the decomposition of your starting materials, product, or catalyst.[1][4] It is crucial to monitor the reaction progress by techniques like TLC or LC-MS to identify potential degradation.
-
Consider Microwave Irradiation: Microwave-assisted heating can sometimes accelerate the reaction and improve yields, allowing for shorter reaction times at elevated temperatures.[3]
Q3: My reaction is producing significant amounts of side products. Could the reaction temperature be a contributing factor?
A3: Yes, reaction temperature can influence the formation of side products. Common side reactions in Suzuki-Miyaura coupling include:
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules. While catalyst choice is a primary factor, in some instances, slow addition of the boronic acid at a controlled temperature can minimize its concentration and reduce homocoupling.[4]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. This can be exacerbated by the presence of water and is a known issue with some heteroaryl boronic acids.[2] While base and solvent choice are critical, running the reaction at the lowest effective temperature can sometimes mitigate this side reaction.
-
Dehalogenation: The reduction of the starting aryl chloride to the corresponding arene. Optimizing the ligand and reaction conditions, including temperature, to favor the cross-coupling pathway is the best approach to minimize this.[2]
Q4: What are other critical factors to consider besides temperature for a successful coupling with this compound?
A4: Several factors are crucial for a successful Suzuki-Miyaura coupling:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos, RuPhos) is critical, especially for less reactive heteroaryl chlorides.[1][2][3]
-
Base: The strength and solubility of the base (e.g., K₃PO₄, Cs₂CO₃) are important for the transmetalation step.[2][3]
-
Solvent: Degassed solvents are essential to prevent catalyst deactivation.[1] Common solvent systems include mixtures of an organic solvent (e.g., dioxane, toluene, THF) with water.[3][4]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][3][4]
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl halide (1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the palladium source, ligand, and base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the this compound and the aryl/heteroaryl halide.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.[1][5]
Summary of Reaction Conditions and Yields
The optimal reaction temperature is highly substrate-dependent. The following table summarizes general conditions and observed trends from the literature for Suzuki-Miyaura couplings of chloropyridines.
| Catalyst System (Pd Source/Ligand) | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | Moderate to High | [5] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | Moderate to High | [2] |
| Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane / H₂O | 90-100 | Substrate Dependent | [5] |
| Pd/C | - | - | 65 | Substrate Dependent | [1] |
Visual Guides
Caption: Experimental workflow for optimizing reaction temperature.
Caption: Troubleshooting guide for low yield in Suzuki coupling.
References
Effect of anhydrous vs. aqueous conditions on 2-Chloropyridine-4-boronic acid stability
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 2-Chloropyridine-4-boronic acid, particularly concerning the effect of anhydrous versus aqueous conditions on its stability. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile building block in organic synthesis, most notably used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its structure allows for the introduction of a 2-chloropyridine-4-yl moiety into various organic molecules, which is a common scaffold in pharmaceuticals and agrochemicals.
Q2: How should this compound be stored?
A2: For long-term stability, this compound powder should be stored at 2-8°C.[1] If dissolved in a solvent, the solution should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[2]
Q3: Is this compound stable in aqueous solutions?
A3: Like many heteroaromatic boronic acids, this compound is susceptible to decomposition in aqueous media, a process known as protodeboronation.[3] This reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is often accelerated in aqueous and basic conditions commonly used in Suzuki-Miyaura coupling reactions.[3][4]
Q4: What is protodeboronation and why is it a concern?
A4: Protodeboronation is a significant side reaction that leads to the degradation of the boronic acid, reducing the yield of the desired cross-coupling product.[3][5] For pyridine (B92270) boronic acids, the rate of protodeboronation is highly dependent on the position of the boronic acid group and the pH of the solution.[6]
Q5: How can I minimize the decomposition of this compound during my experiments?
A5: To minimize decomposition, it is advisable to use anhydrous solvents for your reaction.[7] If aqueous conditions are necessary, consider using the more stable pinacol (B44631) ester derivative of the boronic acid. Additionally, minimizing reaction time and controlling the pH can help mitigate protodeboronation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield in Suzuki-Miyaura coupling | Decomposition of this compound via protodeboronation. | - Use anhydrous solvents (e.g., Dioxane, Toluene, DMF, THF).[7]- If water is required, use a minimal amount of degassed water.[8]- Consider using the more stable this compound pinacol ester.[9][10]- Use a robust catalyst system with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) which can promote the desired coupling over decomposition.[8] |
| Formation of 2-chloropyridine (B119429) as a byproduct | Protodeboronation of the starting material. | - This is a direct result of the C-B bond cleavage. Follow the recommendations above to minimize this side reaction.- Ensure the quality of the boronic acid; older batches may have already partially decomposed. |
| Inconsistent reaction results | Variability in the moisture content of reagents and solvents. | - Dry all solvents and reagents thoroughly before use.- Handle the boronic acid under an inert atmosphere (e.g., Argon or Nitrogen).[7] |
| Reaction fails to go to completion | Insufficiently active catalyst or suboptimal reaction conditions. | - Screen different palladium catalysts, ligands, bases, and solvents. For chloropyridines, stronger bases like K₃PO₄ are often effective.[8]- Microwave-assisted heating can sometimes improve yields and reduce reaction times.[7] |
Stability Data: Anhydrous vs. Aqueous Conditions
Table 1: Comparative Stability of Pyridylboronic Acids in Aqueous Conditions
| Compound | Condition | Half-life (t₀.₅) | Stability |
| 2-Pyridylboronic acid | pH 7, 70 °C | ~25-50 seconds | Very Low |
| 3-Pyridylboronic acid | pH 12, 70 °C | > 1 week | High |
| 4-Pyridylboronic acid | pH 12, 70 °C | > 1 week | High |
Data extrapolated from studies on parent pyridylboronic acids, which indicate that 2-substituted pyridylboronic acids are significantly less stable than their 3- and 4-substituted counterparts in aqueous media, especially at neutral pH.[6]
Under strictly anhydrous conditions , the primary pathway for decomposition (protodeboronation) is significantly suppressed, leading to much higher stability.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using this compound under Anhydrous Conditions
This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2-1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Stability of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, pinacol ester | C11H15BClNO2 | CID 5103408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound pinacol ester, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Managing Impurities in Commercial 2-Chloropyridine-4-boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with commercial 2-Chloropyridine-4-boronic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols for identifying and managing impurities to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound can contain several types of impurities arising from its synthesis and degradation. The most common are:
-
Boroxine (B1236090) (Anhydride): This is the most common impurity, formed by the dehydration of three boronic acid molecules to form a six-membered ring.[1][2] It exists in equilibrium with the boronic acid form, and its presence can affect the stoichiometry of reactions if not accounted for.
-
Starting Materials and Synthetic Byproducts:
-
Degradation Products:
-
Protodeboronation Product (2-Chloropyridine): The carbon-boron bond can be cleaved, replacing the boronic acid group with a hydrogen atom. This is a common issue with pyridinylboronic acids.[5][6]
-
Homocoupling Product: Two molecules of the boronic acid can couple together, especially in the presence of a palladium catalyst and oxygen.[5]
-
Q2: How does the presence of boroxine affect my reaction?
A2: Boroxine is the cyclic anhydride (B1165640) of the boronic acid. While it is often a competent reagent in Suzuki-Miyaura coupling reactions, its presence alters the molecular weight of the reagent. If you weigh out the material assuming it is 100% boronic acid, you will be using a stoichiometrically incorrect amount, which can impact reaction yield and reproducibility. The equilibrium between the boronic acid and boroxine can be shifted by the presence of water.
Q3: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the likely causes?
A3: Low yields in Suzuki-Miyaura reactions with this compound are a common issue. Several factors could be responsible:
-
Catalyst Deactivation: The nitrogen atom in the pyridine (B92270) ring can coordinate with the palladium catalyst, leading to its deactivation.[5]
-
Inefficient Oxidative Addition: The carbon-chlorine bond is strong, making the initial oxidative addition step of the catalytic cycle challenging.[5]
-
Protodeboronation: The boronic acid can be unstable under the reaction conditions and be converted back to 2-chloropyridine, reducing the amount of active nucleophile.[5][6]
-
Homocoupling: The boronic acid can self-couple, consuming the reagent and generating impurities.[5]
-
Incorrect Stoichiometry: The presence of a significant amount of boroxine can lead to an under-dosing of the boronic acid.
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be used to assess the purity of your material:
-
¹H NMR Spectroscopy: Useful for identifying organic impurities and can be used to estimate the ratio of boronic acid to boroxine.
-
HPLC (High-Performance Liquid Chromatography): A powerful technique for separating and quantifying the main component and various impurities.[7][8]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Helps in identifying unknown impurities by providing their molecular weights.
-
Titration: Can be used to determine the overall assay of the boronic acid.[9]
Troubleshooting Guides
Guide 1: Low or No Product Formation in Suzuki-Miyaura Coupling
If you are observing low to no formation of your desired product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low to no product formation.
Guide 2: Presence of Significant Side Products
If your reaction mixture contains a high level of byproducts, consider the following:
| Observed Side Product | Potential Cause | Recommended Solution |
| Homocoupling Product of Boronic Acid | Presence of oxygen; Suboptimal stoichiometry. | Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use a slight excess of the aryl halide partner.[5] |
| Protodeboronation (2-Chloropyridine) | Presence of water; Inappropriate base or prolonged reaction time at high temperature. | Use anhydrous solvents. Consider using a milder base or shorter reaction times. 2-pyridinylboronic acids are known to be prone to protodeboronation.[5][6] |
| Unreacted Starting Materials | Inefficient catalyst system; Reaction not at completion. | Switch to a more active catalyst system (e.g., a more electron-rich and bulky ligand).[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Data Presentation
Table 1: Typical Purity of Commercial this compound
| Supplier | CAS Number | Stated Purity | Appearance | Storage Temperature |
| Sigma-Aldrich | 458532-96-2 | ≥95.0%[1] | Solid[1] | 2-8°C[1] |
| MedChemExpress | 458532-96-2 | 99.95% (HPLC)[10] | White to off-white solid[10] | -20°C for 3 years[10] |
| Chem-Impex | 458532-96-2 | 95 - 105% (Assay by titration)[9] | White to almost white crystalline powder[9] | 2 - 8 °C[9] |
| Biosynth | 458532-96-2 | Not specified | Not specified | 2°C - 8°C[11] |
Note: Purity specifications can vary between batches and suppliers. It is always recommended to verify the purity of the reagent upon receipt.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To identify organic impurities and estimate the ratio of boronic acid to its boroxine anhydride.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The use of an alcohol solvent like CD₃OD can help break up the boroxine trimer.[12]
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Integrate the aromatic protons of this compound and any impurity signals.
-
The boronic acid B(OH)₂ protons are often broad and may exchange with residual water in the solvent. In CD₃OD, these protons will exchange with the solvent and will not be observed.
-
Boroxine formation can lead to complex aromatic signals or the appearance of a second set of peaks. Comparing the spectrum in a non-polar solvent (like CDCl₃, if soluble) with that in a polar protic solvent (like CD₃OD) can help identify the presence of boroxine.
-
Look for characteristic signals of potential impurities:
-
Protocol 2: Purification by Acid-Base Extraction
Objective: To remove neutral and basic impurities from the acidic this compound.
Caption: Workflow for purification by acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium hydroxide (B78521) solution. The boronic acid will deprotonate and move into the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. The organic layer can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M hydrochloric acid until the pH is acidic (pH ~2-3), which will cause the pure boronic acid to precipitate.[2][15]
-
Isolation:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If an oil forms or no solid precipitates, extract the aqueous solution with several portions of ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified boronic acid.[2]
-
Protocol 3: Purification by Recrystallization
Objective: To purify the boronic acid by removing impurities that have different solubility profiles.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[16][17]
References
- 1. This compound ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. chemimpex.com [chemimpex.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | 458532-96-2 | FC11490 [biosynth.com]
- 12. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Coupling Sterically Hindered Substrates with 2-Chloropyridine-4-boronic acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura coupling reactions involving 2-chloropyridine-4-boronic acid and sterically hindered substrates.
Troubleshooting Guide
Here are some common issues encountered during the coupling of this compound with sterically hindered substrates and strategies to overcome them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for the challenging oxidative addition of a sterically hindered aryl halide or the coupling with the electron-deficient 2-chloropyridine (B119429) moiety.[1] 2. Inappropriate Base: The chosen base may not be strong enough or sufficiently soluble to effectively promote the transmetalation step.[1] 3. Suboptimal Solvent: The solvent system may not adequately solubilize all reaction components.[1] 4. Low Reaction Temperature: Sterically hindered couplings often have a high activation energy and require elevated temperatures.[1] | 1. Switch to a more active catalyst system. Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. N-heterocyclic carbene (NHC) ligands can also be highly effective.[1] 2. Screen different bases. Use stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF. Consider using a solvent system (e.g., with a small amount of water) that can partially dissolve the base.[1] 3. Optimize the solvent system. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often effective.[1] For substrates prone to protodeboronation, anhydrous conditions might be necessary. 4. Increase the reaction temperature, typically within the range of 80-120 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction.[1][2] |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. Protodeboronation of this compound: Pyridine boronic acids are susceptible to cleavage of the C-B bond, especially at neutral pH and elevated temperatures. 2. Homocoupling of the Boronic Acid or Aryl Halide: This can be promoted by the presence of oxygen or a highly active catalyst system. | 1. Use the boronic acid as its pinacol (B44631) ester derivative to improve stability. Employing milder bases like KF can sometimes reduce the rate of protodeboronation. Running the reaction under anhydrous conditions can also be beneficial. 2. Ensure a thoroughly inert atmosphere by degassing all solvents and reagents and maintaining the reaction under a positive pressure of argon or nitrogen.[1] A slight excess of the boronic acid may help minimize aryl halide homocoupling. |
| Reaction Stalls After Initial Conversion | 1. Catalyst Deactivation: The active Pd(0) species can be sensitive to oxidation or may form inactive complexes over the course of the reaction. 2. Incomplete Dissolution of Base: As the reaction proceeds, changes in the reaction medium may cause the base to become less soluble, slowing down transmetalation. | 1. Use a more robust catalyst system or a pre-catalyst that is less prone to deactivation. Increasing the catalyst loading slightly may also help. 2. Ensure vigorous stirring to maintain good mixing. A solvent system that better solubilizes the base may be required. |
| Difficulty in Product Purification | 1. Formation of Closely Eluting Impurities: Side products like homocoupled species or protodeboronated starting materials can be difficult to separate from the desired product. 2. Residual Palladium: The final product may be contaminated with palladium residues. | 1. Optimize the reaction conditions to minimize side product formation. Consider using a different stationary phase or solvent system for chromatography. 2. Treat the crude product with a palladium scavenger or perform an additional purification step like recrystallization or trituration. |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound with sterically hindered substrates so challenging?
A1: This type of coupling presents a dual challenge. Firstly, sterically hindered substrates, particularly those with ortho-substituents on an aryl halide, slow down the crucial oxidative addition step in the catalytic cycle. Secondly, 2-chloropyridines are electron-deficient, which can make them less reactive as coupling partners compared to their bromo or iodo counterparts.[1]
Q2: What is protodeboronation and why is it a particular concern for this compound?
A2: Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid group is replaced by a hydrogen atom. Pyridine boronic acids are especially prone to this decomposition pathway, which reduces the yield of the desired product.
Q3: What are the best types of ligands to use for these challenging couplings?
A3: Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[1] These ligands promote the formation of the active monoligated palladium species, which is more reactive in the oxidative addition step with hindered substrates. N-heterocyclic carbene (NHC) ligands are also a very effective alternative.[1]
Q4: When should I consider using microwave heating?
A4: Microwave irradiation is an excellent option when conventional heating fails to provide a satisfactory yield or when you need to significantly reduce reaction times.[2][3] The rapid and efficient heating provided by a microwave can often overcome the high activation energy associated with sterically hindered couplings.
Q5: Can I use this compound as the halide partner and a sterically hindered boronic acid instead?
A5: While this compound has a C-Cl bond that can potentially undergo oxidative addition, it is generally used as the boronic acid partner in Suzuki couplings. Attempting to use it as the electrophile could lead to self-coupling or other undesired side reactions. It is more conventional to use the sterically hindered partner as the aryl halide (bromide or iodide).
Data Presentation
Table 1: Comparison of Catalytic Systems for the Coupling of 2-Chloropyridine with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 24 | Moderate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | High |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 12 | High |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMF | 90 | 16 | Moderate-High |
Note: "Moderate" and "High" are used to indicate general yield ranges based on literature for similar systems, as exact percentages vary significantly with the specific sterically hindered substrate.
Table 2: Representative Yields for the Coupling of 2-Chloropyridines with ortho-Substituted Arylboronic Acids
| 2-Chloropyridine Derivative | ortho-Substituted Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Chloropyridine | 2-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75-85 |
| 2-Chloropyridine | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 110 | 60-75 |
| 2-Chloro-6-methylpyridine | 2-Isopropylphenylboronic acid | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 70-80 |
| 2-Chloropyridine | 1-Naphthylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 90 | 65-75 |
Note: The yields presented are estimates based on analogous reactions reported in the literature and serve as a guideline for what may be achievable with optimization.
Experimental Protocols
Protocol 1: General Procedure for Conventional Heating
This protocol provides a starting point for the Suzuki-Miyaura coupling of a sterically hindered aryl halide with this compound.
Materials:
-
Sterically hindered aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the sterically hindered aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) using an oil bath.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Microwave-Assisted Coupling
This protocol is suitable for accelerating the coupling reaction, especially for particularly challenging substrates.
Materials:
-
Sterically hindered aryl halide (0.5 mmol)
-
This compound (0.6-0.75 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 1.5 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 3 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the sterically hindered aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[2][3]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 7-9).
Mandatory Visualizations
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.
Caption: A decision-making flowchart for troubleshooting low-yielding reactions.
References
Technical Support Center: Enhancing the Reactivity of 2-Chloropyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with unreactive 2-chloropyridine (B119429) derivatives in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction on a 2-chloropyridine is sluggish or shows no conversion. What are the primary reasons for this?
A1: Low reactivity in SNAr reactions with 2-chloropyridines is a common issue. The primary reasons include:
-
Poor Activation: The pyridine (B92270) ring may not be sufficiently electron-deficient to facilitate nucleophilic attack. The reactivity of halopyridines in SNAr typically follows the order F > Cl > Br > I.[1]
-
Weak Nucleophile: The incoming nucleophile may not be strong enough to attack the electron-deficient ring.
-
Suboptimal Reaction Conditions: Factors like temperature, solvent, and the presence of activating groups play a crucial role.[2]
Q2: How can I activate an unreactive 2-chloropyridine for SNAr?
A2: To enhance reactivity, consider the following strategies:
-
Introduce Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -NO₂, -CN, -CF₃) on the pyridine ring, particularly at positions that can stabilize the negative charge of the Meisenheimer intermediate (ortho and para to the leaving group), significantly increases the reaction rate.[3][4][5][6]
-
Increase Temperature: Higher temperatures can overcome the activation energy barrier.[2][7] Microwave-assisted synthesis can be particularly effective in rapidly achieving high temperatures and accelerating reaction rates.[8][9]
-
Formation of Pyridinium (B92312) Salts: Conversion of the pyridine to a pyridinium salt by reaction with an alkylating agent makes the ring much more electron-deficient and susceptible to nucleophilic attack.[10][11]
Q3: My Buchwald-Hartwig amination of a 2-chloropyridine is failing. What are the critical parameters to check?
A3: The success of Buchwald-Hartwig amination on 2-chloropyridines is highly dependent on the catalytic system. Key troubleshooting steps include:
-
Catalyst and Ligand Choice: 2-Chloropyridines are less reactive than their bromo and iodo counterparts, making the oxidative addition step rate-limiting.[12] Use bulky, electron-rich phosphine (B1218219) ligands (e.g., RuPhos, SPhos, BrettPhos) that are effective for C-Cl bond activation.[12][13] Consider using a pre-formed palladium catalyst (pre-catalyst) for more efficient generation of the active Pd(0) species.[12]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used and highly effective.[12] Ensure the base is anhydrous and of high purity.[12]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen).[12]
-
Solvent Purity: Use dry, degassed solvents such as toluene (B28343) or dioxane.[12]
Q4: I am observing significant hydrodehalogenation in my cross-coupling reaction. How can I minimize this side product?
A4: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction.[12] To suppress it:
-
Optimize Ligand and Catalyst: The choice of ligand can influence the rate of reductive elimination versus competing side reactions.
-
Control Reaction Temperature: Lowering the temperature may favor the desired coupling pathway.
-
Ensure Anhydrous Conditions: Trace amounts of water can contribute to hydrodehalogenation.[12]
Q5: How can I achieve regioselective functionalization of a dichloropyridine, for instance, at the C2 position of 2,4-dichloropyridine?
A5: Regioselectivity is influenced by electronic effects. The chlorine atom at the 2-position of a pyridine ring is generally more activated towards both nucleophilic attack and oxidative addition in cross-coupling reactions than a chlorine at the 4-position, due to the electron-withdrawing nature of the ring nitrogen.[12][14] By carefully selecting the catalyst system and controlling the reaction temperature, selective amination at the C2 position can be achieved.[14]
Troubleshooting Guides
Table 1: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion | Poorly activated substrate | Add an electron-withdrawing group to the pyridine ring if possible. |
| Convert the pyridine to a more reactive pyridinium salt.[10][11] | ||
| Weak nucleophile | Use a stronger nucleophile or increase its concentration. | |
| Low temperature | Increase the reaction temperature. Consider using a high-boiling point solvent like DMSO or NMP, or employ microwave heating.[2] | |
| Multiple side products | Decomposition at high temperatures | Monitor the reaction closely and avoid unnecessarily long reaction times. |
| Use a lower temperature for a longer duration if the desired product is also unstable at high temperatures. |
Table 2: Troubleshooting Buchwald-Hartwig Amination of 2-Chloropyridines
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion | Inactive catalyst | Use a pre-catalyst to ensure efficient generation of active Pd(0).[12] |
| Ineffective ligand for C-Cl activation | Switch to a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, RuPhos).[12][13] | |
| Insufficient temperature for oxidative addition | Increase the reaction temperature, typically to 80-120 °C.[12][15][16] | |
| Deactivated catalyst | Ensure a strict inert atmosphere and use anhydrous, degassed solvents.[12] | |
| Hydrodehalogenation side product | Slow reductive elimination | Optimize the ligand and reaction conditions. |
| Presence of water | Use scrupulously dried reagents and solvents.[12] | |
| Poor regioselectivity (for dihalopyridines) | Reaction conditions favor reaction at multiple sites | Lower the reaction temperature to exploit the inherently higher reactivity of the C2 position.[14] |
Table 3: Troubleshooting Suzuki Coupling of 2-Chloropyridines
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion | Ineffective catalyst/ligand system | Use a highly active catalyst system, for example, Pd(OAc)₂ with a bulky phosphine ligand like SPhos.[13][15] |
| Unsuitable base | The choice of base is critical. K₃PO₄ is often effective.[13] The base activates the boronic acid for transmetalation.[13] | |
| "The 2-pyridyl problem" | 2-Pyridylboronic acids can be unstable.[17] Consider using the corresponding boronate ester. | |
| Product inhibition | Bipyridine product chelates the catalyst | This can be a challenge in the synthesis of 2,2'-bipyridines.[18] Higher catalyst loading or specialized catalysts may be required. |
Experimental Protocols
Protocol 1: Microwave-Assisted SNAr Amination of 2-Chloropyridine
This protocol describes a general procedure for the amination of a 2-chloropyridine derivative using microwave irradiation.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Amine (1.2 - 2.0 mmol)
-
Solvent (e.g., DMSO, NMP, or ethanol) (3-5 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the 2-chloropyridine derivative and the amine.
-
Add the solvent and seal the vial.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120–180 °C) for a specified time (e.g., 10–60 minutes).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
If a precipitate has formed, filter the product. Otherwise, perform an appropriate aqueous workup, such as diluting with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Buchwald-Hartwig Amination of an Unreactive 2-Chloropyridine
This protocol is a general guideline for the amination of challenging 2-chloropyridine substrates.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., G3-Xantphos, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene or 1,4-dioxane (B91453) (5 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst, NaOtBu, and a stir bar.
-
Add the 2-chloropyridine derivative and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki Coupling of 2-Chloropyridine with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 2-chloropyridines.
Materials:
-
2-Chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the 2-chloropyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[15]
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.[15]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[15]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[15]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[15]
Visual Guides
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Troubleshooting workflow for unreactive 2-chloropyridines.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. yufengchemicals.com [yufengchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 10. davuniversity.org [davuniversity.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Removal of palladium residues from 2-Chloropyridine-4-boronic acid coupling products.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of palladium residues from the coupling products of 2-Chloropyridine-4-boronic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 2-arylpyridine compounds derived from this compound.
Issue 1: High Levels of Residual Palladium After Standard Purification (e.g., Chromatography)
-
Question: I have purified my 2-arylpyridine product by column chromatography, but ICP-MS analysis still shows high levels of palladium contamination. Why is this happening and what can I do?
-
Answer: Standard purification methods like silica (B1680970) gel chromatography can be ineffective in completely removing palladium from nitrogen-containing compounds like pyridines. The basic nitrogen atom in the pyridine (B92270) ring can form strong coordination complexes with palladium, causing it to co-elute with your product.
Solutions:
-
Employ Palladium Scavengers: These are materials that selectively bind to palladium, facilitating its removal. Common choices for pyridine-containing compounds include:
-
Thiol-functionalized silica (e.g., SiliaMetS® Thiol): Highly effective for various palladium species.
-
2,4,6-Trimercaptotriazine (TMT)-based scavengers: Can be used as a silica-supported reagent or a polymer-bound resin.
-
Activated Carbon: A cost-effective option, but it may lead to product loss due to non-specific adsorption.[1]
-
N-Acetylcysteine: An aqueous wash with this reagent can be effective.
-
-
Optimize Scavenging Conditions: The efficiency of palladium removal is dependent on factors like temperature, reaction time, and the amount of scavenger used. It is often necessary to screen different scavengers and optimize these parameters.[1]
-
Issue 2: Product Loss During Palladium Scavenging
-
Question: I am losing a significant amount of my desired product during the palladium scavenging step. How can I prevent this?
-
Answer: Product loss can occur due to non-specific adsorption onto the scavenger material, especially with highly porous materials like activated carbon.
Solutions:
-
Screen Different Scavengers: Test a variety of scavengers to find one that has a high affinity for palladium but a low affinity for your 2-arylpyridine product.[1]
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. A screening experiment with varying amounts of the scavenger is recommended.[1]
-
Solvent Selection: The choice of solvent can influence the binding of your product to the scavenger. Using a solvent in which your product is highly soluble can help minimize adsorption.[1]
-
Wash the Scavenger: After filtration, wash the scavenger with a fresh portion of the solvent to recover any adsorbed product.
-
Issue 3: Inconsistent Palladium Removal Results
-
Question: The effectiveness of my palladium removal protocol varies from batch to batch. What could be the cause of this inconsistency?
-
Answer: Inconsistent results can be due to variations in the palladium species present in your reaction mixture. Palladium can exist in different oxidation states (Pd(0) and Pd(II)) and forms (soluble, colloidal, or heterogeneous). The effectiveness of a particular scavenger can vary depending on the nature of the palladium species.
Solutions:
-
Characterize the Palladium Species (if possible): Understanding the nature of the palladium in your system can help in selecting the most appropriate scavenger.
-
Scavenger Screening: A robust screening of different types of scavengers is the most practical approach to find a method that is effective for the various palladium species that may be present.
-
Standardize Your Reaction Work-up: Ensure that the work-up procedure for your coupling reaction is consistent to minimize variations in the resulting palladium species.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most effective palladium scavengers for pyridine-containing compounds?
-
A1: Thiol-functionalized silica (e.g., SiliaMetS® Thiol), 2,4,6-Trimercaptotriazine (TMT) functionalized silica or polymer resins, and N-acetylcysteine are often highly effective for removing palladium from basic, nitrogen-containing compounds like pyridines. Activated carbon is also a viable, cost-effective option, though it may require more optimization to prevent product loss.[1]
-
-
Q2: How much scavenger should I use?
-
A2: A good starting point for screening is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[1] The optimal amount should be determined experimentally to balance palladium removal efficiency with minimizing product loss.
-
-
Q3: What are the optimal conditions (temperature, time) for scavenging?
-
A3: Scavenging is typically performed at room temperature to slightly elevated temperatures (e.g., 40-60 °C) for a period of 2 to 24 hours.[1] Higher temperatures can increase the rate of scavenging but should be used with caution to avoid product degradation. The optimal time and temperature should be determined through screening experiments.
-
-
Q4: How can I measure the concentration of residual palladium in my product?
-
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and accurate method for quantifying trace levels of palladium in pharmaceutical compounds.[2]
-
-
Q5: What are the acceptable limits for palladium in pharmaceutical products?
-
A5: The acceptable limits for palladium residues in active pharmaceutical ingredients (APIs) are set by regulatory bodies such as the International Council for Harmonisation (ICH). For oral medications, the permitted daily exposure (PDE) is 100 µ g/day .[3]
-
Data Presentation
Table 1: Comparative Efficiency of Palladium Scavengers for Nitrogen-Containing Heterocyclic Compounds
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Product Recovery | Source |
| SiliaMetS® Thiol | 1300 | 2 | 50 wt%, 35°C, 17 h | 90% | Pfizer Case Study |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | 10 wt%, RT | Not Reported | Genentech Case Study |
| Activated Carbon (Darco KB-B) | 300 | < 1 | 0.2 wt, 45°C, 18 h | Not Reported | Boehringer Ingelheim Case Study[4] |
| MP-TMT | 330 | 7 | 0.2 wt, overnight, DMF | Not Reported | Merck Case Study[4] |
| N-Acetylcysteine | ~8600 | 975 | Aqueous wash, 30-40°C, 64 h | Not Reported | Onyx Scientific Case Study[3] |
| SEM-26 | ~938 | 290 | Slurry, 30-40°C, 22 h | Not Reported | Onyx Scientific Case Study[3] |
Note: The data presented is compiled from various case studies on nitrogen-containing compounds and may not be directly representative of this compound coupling products. A screening of scavengers is always recommended.
Experimental Protocols
Protocol 1: General Procedure for Screening Palladium Scavengers in Batch Mode
-
Dissolve the Crude Product: Dissolve the crude product of your this compound coupling reaction in a suitable solvent (e.g., THF, Toluene, Dichloromethane) to a known concentration.
-
Aliquot the Solution: Distribute equal volumes of the solution into separate vials for each scavenger to be tested.
-
Add Scavengers: To each vial, add a pre-determined amount of a different palladium scavenger (e.g., SiliaMetS® Thiol, SiliaMetS® DMT, Activated Carbon). A starting point of 4-8 molar equivalents relative to the initial palladium loading is recommended.[1]
-
Agitate: Stir or shake the vials at a controlled temperature (e.g., room temperature or 40°C) for a set period (e.g., 4 hours).
-
Sample and Analyze: After the set time, take a small aliquot from each vial, filter it through a syringe filter, and analyze the filtrate for palladium content using ICP-MS.
-
Monitor Progress: Continue to agitate the vials and take samples at regular intervals (e.g., 8, 16, and 24 hours) to monitor the progress of palladium removal.
-
Determine Product Recovery: Once the optimal scavenger and conditions are identified, perform a larger scale experiment and evaporate the solvent from the final filtrate to determine the mass of the recovered product.
Protocol 2: Detailed Procedure for Palladium Removal using Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol)
-
Dissolve the Product: Dissolve the crude 2-arylpyridine product in an appropriate organic solvent.
-
Add SiliaMetS® Thiol: Add 4-8 molar equivalents of SiliaMetS® Thiol relative to the initial molar amount of the palladium catalyst.
-
Stir the Suspension: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40°C) for 4-24 hours. The optimal time should be determined by monitoring the palladium content.
-
Filter: Filter the mixture through a pad of celite or a suitable filter paper to remove the silica scavenger.
-
Wash: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze: Submit a sample of the final product for ICP-MS analysis to confirm the final palladium concentration.
Protocol 3: Detailed Procedure for Palladium Removal using Activated Carbon
-
Dissolve the Product: Dissolve the crude 2-arylpyridine product in a suitable organic solvent (e.g., THF, Toluene).
-
Add Activated Carbon: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[1]
-
Stir the Mixture: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
-
Filter: Filter the mixture through a pad of celite to remove the activated carbon. Note that fine carbon particles can be difficult to filter completely.
-
Wash: Wash the celite and carbon cake with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analyze: Determine the final palladium concentration in the purified product using ICP-MS.
Visualizations
References
Validation & Comparative
A Comparative Guide: Quantitative NMR (qNMR) for Monitoring 2-Chloropyridine-4-boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceuticals and agrochemicals, the precise monitoring of reaction progress is critical for ensuring yield, purity, and safety. 2-Chloropyridine-4-boronic acid is a key building block in many synthetic pathways, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for monitoring reactions involving this crucial intermediate.
Principles of Analysis
Quantitative NMR (qNMR): A primary analytical method that allows for the direct measurement of the molar concentration of an analyte in a solution. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of atomic nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined without the need for an identical reference standard of the analyte itself. This makes qNMR a powerful tool for monitoring the consumption of starting materials and the formation of products in a reaction mixture.
High-Performance Liquid Chromatography (HPLC): A widely used separation technique that relies on the differential partitioning of components in a mixture between a stationary phase (the column) and a mobile phase. For quantitative analysis, a detector (commonly UV-Vis) measures the response of each separated component. The area of the resulting chromatographic peak is proportional to the concentration of the analyte. However, accurate quantification typically requires a reference standard of the analyte to create a calibration curve, or the assumption that all components have a similar response factor at the detection wavelength, which can be a source of inaccuracy.
Performance Comparison: qNMR vs. HPLC
The choice of analytical technique depends on the specific requirements of the reaction being monitored. The following table summarizes the key performance characteristics of qNMR and HPLC for the analysis of pyridine (B92270) boronic acids, based on data for the closely related compound 2-fluoropyridine-3-boronic acid, which is expected to have similar performance characteristics to this compound.[1]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection.[1] |
| Accuracy | High, provides an absolute molar ratio.[1] | High, but can be influenced by the response factors of impurities and intermediates.[1] |
| Precision | Excellent, typically with low relative standard deviation (RSD).[1] | Very good, with low RSD.[1] |
| Selectivity | High, based on distinct resonance signals. Overlapping signals can be a challenge.[1] | High, based on chromatographic separation. Co-eluting species can be an issue.[1] |
| Limit of Detection (LOD) | ~0.1%[1] | ~0.01%[1] |
| Limit of Quantification (LOQ) | ~0.3%[1] | ~0.05%[1] |
| Reference Standard | Requires a certified internal standard of a different, non-interfering compound.[1] | Typically requires a reference standard of the analyte for highest accuracy.[1] |
| Sample Throughput | Moderate; sample preparation is straightforward, but instrument time can be longer for high sensitivity.[1] | High, especially with automated systems.[1] |
| Impurity/Byproduct Info | Can provide structural information about unknown impurities or byproducts.[1] | Requires hyphenated techniques like LC-MS for structural elucidation of unknowns.[1] |
A certificate of analysis for a commercial batch of this compound reported a purity of 99.95% as determined by HPLC, demonstrating the high precision achievable with this technique for purity assessment of the starting material.[2]
Experimental Protocols
qNMR Protocol for Monitoring a Suzuki-Miyaura Coupling Reaction
This protocol outlines the in-situ monitoring of a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.
1. Sample Preparation (Time = 0):
-
In a clean, dry NMR tube, accurately weigh ~10 mg of this compound.
-
Accurately weigh the appropriate stoichiometric amount of the aryl halide coupling partner.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid or 1,4-dioxane). The internal standard must be soluble in the reaction solvent, have signals that do not overlap with reactants or products, be stable under the reaction conditions, and have a known purity.
-
Add the palladium catalyst and base to the NMR tube.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or toluene-d₈) that is compatible with the reaction conditions.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire an initial ¹H NMR spectrum (Time = 0) with parameters optimized for quantification:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds). A longer delay ensures accurate integration.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Initiate the reaction by placing the NMR tube in a heated NMR probe or by photo-initiation, depending on the reaction conditions.
-
Acquire subsequent ¹H NMR spectra at regular time intervals to monitor the disappearance of reactant signals and the appearance of product signals.
3. Data Processing and Reaction Progress Calculation:
-
Process each spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound, a signal from the product, and a signal from the internal standard.
-
Calculate the concentration of the reactant and product at each time point using the following formula:
Concentration (Analyte) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound or product
-
IS = Internal Standard
-
HPLC Protocol for Monitoring a Suzuki-Miyaura Coupling Reaction
This protocol describes taking aliquots from a reaction mixture for HPLC analysis.
1. Reaction Setup:
-
Set up the Suzuki-Miyaura coupling reaction in a standard laboratory flask under an inert atmosphere.
2. Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. This will stop the reaction and prepare the sample for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions (Illustrative):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis detector at a wavelength appropriate for the reactants and products (e.g., 254 nm).
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Generate a calibration curve for this compound and the expected product using certified reference standards.
-
Inject the prepared samples from the reaction time points.
-
Determine the concentration of the reactant and product in each aliquot by comparing their peak areas to the respective calibration curves.
Visualizing the Workflow
Caption: qNMR workflow for reaction monitoring.
Caption: HPLC workflow for reaction monitoring.
Conclusion
Both qNMR and HPLC are powerful techniques for monitoring reactions involving this compound.
qNMR offers the significant advantage of being a primary quantitative method, providing direct molar ratios of reactants and products without the need for specific reference standards for each component in the reaction mixture.[1] This is particularly beneficial in early-stage drug development when product and intermediate standards may not be available. Furthermore, NMR provides valuable structural information that can aid in the identification of unknown byproducts or intermediates.
HPLC generally provides superior sensitivity with lower limits of detection and quantification, making it ideal for tracking trace-level components.[1] Its high throughput, especially with autosamplers, makes it well-suited for analyzing a large number of samples from multiple reactions. However, the accuracy of HPLC quantification is highly dependent on the availability and purity of reference standards for all components of interest.
The optimal choice between qNMR and HPLC will depend on the specific goals of the analysis. For rapid, accurate, and standard-free monitoring of major reaction components and the potential for structural elucidation of unknowns, qNMR is an excellent choice. For high-throughput screening and sensitive detection of trace impurities where reference standards are available, HPLC is a robust and reliable alternative. In many research and development settings, the two techniques are best used in a complementary fashion to gain a comprehensive understanding of the reaction dynamics.
References
Revolutionizing Suzuki Coupling Analysis: A Comparative Guide to LC-MS Methods for Reactions with 2-Chloropyridine-4-boronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the Suzuki-Miyaura coupling reaction is an indispensable tool for carbon-carbon bond formation. The inclusion of heteroaromatic building blocks, such as 2-chloropyridine-4-boronic acid, is crucial for the development of new pharmaceutical agents. Consequently, the accurate and efficient monitoring of these reactions is paramount for optimization, yield determination, and impurity profiling. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of Suzuki coupling reactions involving this compound, complete with detailed experimental protocols and performance data to aid in method selection.
The primary challenge in analyzing these reaction mixtures lies in the diversity of components present, including polar starting materials like boronic acids, nonpolar products, catalysts, and various byproducts. The choice of LC-MS methodology can significantly impact the quality and speed of the analytical results. This guide compares three distinct approaches: a rapid direct-injection mass spectrometry method for high-throughput screening, a standard reversed-phase (RP) LC-MS method for comprehensive reaction mixture analysis, and a hydrophilic interaction liquid chromatography (HILIC) LC-MS method for improved retention of polar species.
Comparison of LC-MS Methodologies
The selection of an appropriate analytical method is contingent on the specific requirements of the study, such as the need for high-throughput screening, detailed kinetic monitoring, or robust quantification of polar analytes. The following table summarizes the key performance characteristics of the three highlighted LC-MS approaches.
| Parameter | Method 1: High-Throughput DESI-MS Screening | Method 2: Reversed-Phase C18 LC-MS | Method 3: HILIC LC-MS |
| Principle | Direct analysis of reaction mixtures via Desorption Electrospray Ionization Mass Spectrometry for rapid product detection. | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic content. |
| Primary Application | Rapid screening of large libraries of reaction conditions (catalysts, ligands, bases, solvents).[1][2] | General-purpose analysis of a wide range of analytes in a reaction mixture, providing separation of starting materials, products, and byproducts.[3] | Ideal for the retention and separation of highly polar compounds like this compound.[4] |
| Throughput | Very High (approaching 10,000 reactions/hour).[1] | Moderate (typically 5-15 minutes per sample). | Moderate (typically 5-15 minutes per sample). |
| Sample Preparation | Minimal; direct sampling from reaction plate. | Dilution and filtration.[3][4] | Dilution in high organic solvent and filtration.[4] |
| Quantitative Capability | Semi-quantitative; primarily for identifying positive "hits". | Good; suitable for reaction monitoring and yield determination with appropriate calibration.[3] | Excellent for polar analytes; can offer increased sensitivity over reversed-phase for compounds like boronic acids.[4] |
| Instrumentation | Mass spectrometer with a DESI source.[1][2] | Standard HPLC or UPLC system coupled to a mass spectrometer.[3] | HPLC or UPLC system with a HILIC column coupled to a mass spectrometer.[4] |
| Key Advantage | Unparalleled speed for reaction discovery and optimization.[1] | Robust, versatile, and widely applicable for a broad range of molecules. | Superior retention and peak shape for very polar analytes that are poorly retained in reversed-phase.[4] |
| Key Limitation | Lack of chromatographic separation can lead to ion suppression and inability to resolve isomers or impurities with the same mass. | Poor retention of highly polar compounds like boronic acids. | Can be less robust than reversed-phase; sensitive to sample diluent composition. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any analytical method. The following sections provide methodologies for the three compared LC-MS approaches.
Method 1: High-Throughput Screening using Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)
This protocol is designed for the rapid screening of Suzuki coupling reaction conditions in a multi-well plate format.
1. Reaction Setup:
-
In a 96-well or 384-well plate, dispense stock solutions of the aryl halide (e.g., a partner for this compound), this compound, palladium precatalyst, ligand, and base in an appropriate anhydrous solvent (e.g., dioxane, THF, DMF) using a robotic liquid handler.
-
Seal the plate and incubate at the desired temperature for a set time (e.g., 1 hour).[5][6]
2. Sample Analysis:
-
After incubation, the plate is directly subjected to DESI-MS analysis.
-
The DESI-MS system uses a charged solvent spray to desorb and ionize analytes directly from the well plate surface.
-
The mass spectrometer is set to monitor for the expected m/z of the coupled product.
3. Data Processing:
-
Specialized software can be used to generate a "heat map" of product formation across the plate, allowing for the rapid identification of optimal reaction conditions.[5]
Method 2: Reversed-Phase C18 LC-MS for Reaction Monitoring
This protocol provides a robust method for the detailed analysis of a Suzuki coupling reaction mixture.
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot with 950 µL of a suitable solvent, such as a 1:1 mixture of acetonitrile (B52724) and water or a solution of an internal standard in acetonitrile.[3]
-
Vortex to ensure homogeneity and filter the sample through a 0.22 µm syringe filter before injection.[4]
2. LC-MS System and Conditions:
-
LC System: Agilent 1260 Infinity II LC System or equivalent.[3]
-
Column: Waters xBridge BEH C18 (4.6 mm × 150 mm, 3.5 µm).[3]
-
Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the nonpolar product, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 1.5 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Mass Spectrometer: ADVION Expression CMSL Mass Spectrometer or equivalent, with an Electrospray Ionization (ESI) source.[3]
-
Ionization Mode: Positive ion mode is typically used for Suzuki coupling products.
-
Scan Range: A suitable mass range to cover all reactants, the expected product, and potential byproducts.
Method 3: HILIC LC-MS for Enhanced Analysis of Polar Reactants
This protocol is tailored for improved retention and separation of the polar this compound.[4]
1. Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Dilute the sample in a solvent with a high organic content (e.g., 90:10 acetonitrile:water) to ensure good peak shape.
-
Vortex to ensure homogeneity and filter the sample through a 0.22 µm syringe filter before injection.[4]
2. LC-MS System and Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A HILIC column, such as one with an amide or silica (B1680970) stationary phase.
-
Mobile Phase A: Acetonitrile with a small amount of an additive like ammonium formate (B1220265) or formic acid.
-
Mobile Phase B: Water with the same additive.
-
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (Mobile Phase A) and ramps to a higher percentage of aqueous solvent (Mobile Phase B).
-
Flow Rate: Dependent on column dimensions, typically 0.3-0.6 mL/min for UPLC.
-
Column Temperature: 30-40 °C.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
-
Ionization Mode: Negative ion mode can be effective for the analysis of boronic acids.[7]
-
Scan Range: A suitable mass range to cover all components of interest.
Visualizing the Process
To better illustrate the experimental and logical workflows, the following diagrams are provided.
Caption: A simplified representation of the Suzuki coupling reaction.
Caption: General workflow for LC-MS analysis of a reaction mixture.
Conclusion
The choice of an LC-MS method for the analysis of Suzuki coupling reactions with this compound is a critical decision that influences the speed and quality of the obtained data. For high-throughput screening of reaction conditions, direct-injection techniques like DESI-MS offer unparalleled speed. For detailed reaction monitoring, a well-optimized reversed-phase LC-MS method provides a robust and versatile solution. However, when the focus is on the accurate quantification of the polar boronic acid starting material, a HILIC-based method is likely to provide superior performance. By understanding the principles, advantages, and limitations of each approach, researchers can select the most appropriate method to accelerate their research and development efforts in synthetic chemistry.
References
- 1. Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid analytical characterization of high-throughput chemistry screens utilizing desorption electrospray ionization mass spectrometry - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
A Comparative Guide to the Reactivity of Pyridylboronic Acids: The Role of 2-Chloropyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Pyridylboronic acids are indispensable reagents in modern organic synthesis, serving as key building blocks for the introduction of the pyridine (B92270) moiety into complex molecules. This is particularly vital in medicinal chemistry, where the pyridine ring is a prevalent scaffold in numerous pharmaceuticals.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a primary method for utilizing these reagents to form crucial carbon-carbon bonds.[1][4]
However, not all pyridylboronic acids exhibit the same reactivity. Their stability and efficacy in cross-coupling reactions are highly dependent on the position of the boronic acid group and the nature of other substituents on the pyridine ring. Among these, 2-substituted pyridylboronic acids are notoriously challenging to work with due to their inherent instability.[1][5][6]
This guide provides an objective comparison of the reactivity of 2-chloropyridine-4-boronic acid with other pyridylboronic acid isomers and derivatives, supported by experimental data and detailed protocols.
Factors Influencing the Reactivity of Pyridylboronic Acids
The success of a Suzuki-Miyaura coupling involving a pyridylboronic acid is governed by a delicate balance of electronic effects, steric hindrance, and reagent stability.
-
Position of the Boronic Acid Group: The location of the -B(OH)₂ group is critical.
-
2-Pyridylboronic Acids: These isomers are the most challenging. The proximity of the nitrogen atom to the boron center facilitates a rapid decomposition pathway known as protodeboronation, especially under basic conditions.[1][6] The nitrogen can also coordinate to the palladium catalyst, potentially inhibiting its activity.[1][6]
-
3- and 4-Pyridylboronic Acids: These isomers are generally more stable and less prone to protodeboronation, making them more reliable coupling partners in many cases.[6]
-
-
Electronic Effects of Substituents: The electronic nature of substituents on the pyridine ring significantly impacts reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like the chloro group in This compound make the pyridine ring electron-deficient. This generally leads to a slower rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[5] However, an electronegative group at a position adjacent to the nitrogen (e.g., the 6-position) can computationally be shown to reduce the rate of protodeboronation, which can enhance overall reaction success.[6]
-
Electron-Donating Groups (EDGs): These groups can increase the electron density of the ring, which may influence the transmetalation step differently.
-
-
Protodeboronation: This is the primary decomposition pathway for pyridylboronic acids, where the carbon-boron bond is cleaved by a proton source, leading to the formation of pyridine and boric acid.[1][6] This side reaction is particularly pronounced for 2-pyridylboronic acids due to the stabilizing effect of the adjacent nitrogen on the reaction intermediate.[6]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
This compound: This reagent is a valuable and versatile building block in pharmaceutical and agrochemical development.[4][7] The presence of the electron-withdrawing chlorine atom at the 2-position influences the electronic properties of the pyridine ring. While EWGs can slow transmetalation, the overall utility of this compound is high, enabling the synthesis of complex, biologically active molecules.[4] Its position as a 4-pyridylboronic acid derivative provides it with greater inherent stability compared to its 2-pyridyl counterparts.
Other Pyridylboronic Acids:
-
Pyridine-2-boronic Acid: Often exhibits poor reactivity and low yields due to its high susceptibility to protodeboronation.[1][5][6] To overcome this, more stable derivatives like pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) boronates are frequently employed.[6][8]
-
Pyridine-3-boronic Acid: Generally more stable and reactive than the 2-isomer. It is a widely used reagent for introducing a 3-pyridyl moiety.[2][9]
-
Pyridine-4-boronic Acid: Similar to the 3-isomer, it is more stable than the 2-isomer. The boron center in 4-pyridylboronic acid derivatives can exhibit strong acidity.
The choice of pyridylboronic acid is therefore a critical decision in synthetic planning, balancing desired connectivity with the inherent reactivity and stability of the chosen reagent.
Data Presentation: Comparison of Suzuki-Miyaura Coupling Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various pyridylboronic acids with aryl bromides under typical palladium-catalyzed conditions. It is important to note that direct comparison is challenging as optimal conditions can vary significantly for each substrate. The data is compiled to illustrate general reactivity trends.
| Pyridylboronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloro-6-alkylpyridine | Arylboronic Acid | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 70-90 | [10] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 74 | [5] |
| Lithium triisopropyl 2-pyridylboronate | 3-Chloropyridine | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 100 | 85 | [5] |
| 3-Pyridylboronic Acid (as boroxin) | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | 95 | [9] |
| Tetrahydropyridine-2-boronic Acid Pinacol Ester | Bromobenzene | Pd(OAc)₂ / PPh₃ | K₃PO₄·H₂O | Dioxane | 100 | 82 | [11] |
| 2-Pyridyl MIDA Boronate | 4-Chloroanisole | XphosPdcycle / Cu(OAc)₂ | K₃PO₄ | DMF | 100 | 85 | [8] |
Note: The table presents data from different sources with varying reaction conditions and substrates to highlight general performance rather than a direct side-by-side comparison under identical conditions.
Visualizations
Logical Workflow for Selecting a Pyridylboronic Acid
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-pyridylboronic acid | 458532-96-2 [chemicalbook.com]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Cross-Coupling Landscape: A Comparative Guide to 2-Chloropyridine-4-boronic acid and 2-Bromopyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. In the synthesis of novel pharmaceuticals and functional materials, halopyridines are indispensable building blocks. The choice between a chloro- or bromo-substituted pyridine (B92270) can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the performance of 2-chloropyridine-4-boronic acid and 2-bromopyridine-4-boronic acid in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The Reactivity Divide: A Tale of Two Halogens
The difference in reactivity between this compound and 2-bromopyridine-4-boronic acid in cross-coupling reactions is fundamentally rooted in the differing carbon-halogen bond strengths. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[1][2] This translates to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle, where the palladium catalyst inserts into the C-X bond.[1]
Consequently, 2-bromopyridines are generally more reactive and can often be coupled under milder conditions, with a broader range of catalysts, and with shorter reaction times.[1] In contrast, the stronger C-Cl bond in 2-chloropyridines necessitates more forcing conditions, such as higher temperatures and the use of specialized, highly active catalyst systems.[1][3] These systems typically employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition.[3][4]
While 2-bromopyridines offer higher reactivity, 2-chloropyridines present a significant cost advantage, as chlorinated starting materials are often more readily available and less expensive.[1] The development of robust catalytic systems for chloropyridines has therefore been a major focus in process chemistry, aiming to balance reactivity with economic viability.
Quantitative Performance in Suzuki-Miyaura Coupling
The following table summarizes representative data for the Suzuki-Miyaura coupling of 2-chloro- and 2-bromopyridines with various arylboronic acids. While a direct head-to-head comparison of the "-4-boronic acid" derivatives under identical conditions is not extensively documented, the data presented for analogous systems clearly illustrates the general reactivity trends.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine (B119429) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 12-24 | ~95 |
| 2-Bromopyridine (B144113) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | ~85 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O | 100 | 2 | 92 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 50% aq. Isopropanol | 80 | 1-4 | 96 |
| 2,4-Dichloropyridine (B17371)* | Phenylboronic acid | Pd/IPr | K₃PO₄ | Dioxane | RT | 24 | 85 (C4-selective) |
*Note: Data for 2,4-dichloropyridine highlights the selective coupling at the more reactive C4 position, analogous to the position of the boronic acid in the target molecules.[5] The use of a highly active Pd/IPr catalyst system allows for reaction at room temperature.[5]
Experimental Protocols
Below are detailed, representative methodologies for Suzuki-Miyaura cross-coupling reactions involving a 2-halopyridine. These protocols are based on established methods and should be optimized for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This protocol is adapted for less reactive 2-chloropyridines, employing a highly active catalyst system.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) (3 mL)
-
Degassed water (0.5 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the reaction vessel in a preheated heating block or oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (20 mL) and brine (20 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
This protocol utilizes a more traditional and widely used catalyst for the more reactive 2-bromopyridines.
Materials:
-
2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-bromopyridine derivative, arylboronic acid, and K₂CO₃.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add toluene and water via syringe.
-
Add Pd(PPh₃)₄ to the mixture under the inert atmosphere.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To better understand the underlying mechanism and the practical steps involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Chloropyridine-4-boronic Acid: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. For researchers in pharmaceuticals and materials science, the coupling of heteroaryl halides, such as 2-chloropyridine (B119429) derivatives, with boronic acids is of paramount importance. The choice of the palladium catalyst is a critical factor that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative analysis of various palladium catalysts for the coupling of substrates structurally similar to 2-Chloropyridine-4-boronic acid, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is influenced by several factors, including the palladium precursor, the nature of the ancillary ligand, the base, the solvent system, and the reaction temperature. The following table summarizes the performance of different palladium catalytic systems in the coupling of various chloropyridines and other chloroheterocycles with arylboronic acids, providing a valuable reference for catalyst selection.
| Substrate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane (B91453) | 100 | 24 | 71 | [1] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [1] |
| 4,6-Dichloropyrimidine | Pd(OAc)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | High | [1] |
| 4,6-Dichloropyrimidine | PdCl₂(PPh₃)₂ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | High | [1] |
| 2,4-Dichloro-heteroarene | [Pd(IPr)(cinnamyl)Cl] | IPr | K₂CO₃ | 1,4-Dioxane | RT | 24 | - | [1] |
| 2-Chloropyridine | Pd(PPh₃)₄ | - | Various | Various | - | - | Successful | [2] |
| Heteroaryl Chlorides | (6-Dipp)Pd(cinn)Cl | NHC | NaHCO₃/TBAB | H₂O | - | - | 39-99 | [3] |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ | Ligand-free | - | Aqueous | - | - | High | [4] |
| 2-Chloro-4,6-dimethoxypyrimidine | tBuIndPd(XPhos)Cl | XPhos | - | MeOH/THF | - | - | High | [5] |
| 2-Chloropyridine Derivative | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | High | [6] |
| 2,5-Diiodopyrazine | PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | [7] |
| 2,6-Dichloropyridine | Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | High | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of chloropyridines with arylboronic acids using different palladium catalysts.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is a general procedure for the coupling of a 2-chloropyridine derivative with an arylboronic acid using a traditional palladium-phosphine catalyst.[1][9]
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL, degassed)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed 1,4-dioxane and water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of the inert gas.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling using a Pd-NHC Catalyst
This protocol utilizes a more modern N-heterocyclic carbene (NHC) ligated palladium catalyst, which often offers higher activity.[1]
Materials:
-
2-Chloropyridine derivative (0.5 mmol)
-
Arylboronic acid (0.55 mmol)
-
[Pd(IPr)(cinnamyl)Cl] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (1.0 mmol)
-
1,4-Dioxane (1.0 mL)
Procedure:
-
In a glovebox, add the 2-chloropyridine derivative, arylboronic acid, and K₂CO₃ to a vial.
-
Add the Pd-NHC catalyst and 1,4-dioxane.
-
Seal the vial and stir the mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude product by GC-MS or ¹H NMR to determine the yield.
-
Purify the product by column chromatography.
Protocol 3: Suzuki Coupling using Pd(OAc)₂ with a Buchwald Ligand
This protocol employs a palladium acetate precursor with a bulky, electron-rich phosphine (B1218219) ligand (a Buchwald ligand), which is effective for challenging substrates.[6]
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)
-
Toluene (3 mL, degassed)
-
Water (0.3 mL, degassed)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the 2-chloropyridine derivative and the arylboronic acid.
-
Add the degassed toluene and water.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: A typical experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Phosphine Ligands for the Suzuki-Miyaura Coupling of 2-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The coupling of 2-chloropyridines, however, presents unique challenges due to the electronic properties of the pyridine (B92270) ring. The choice of phosphine (B1218219) ligand is critical to the success of these transformations, profoundly influencing reaction yields, catalyst stability, and substrate scope. This guide provides an objective comparison of various phosphine ligands for the Suzuki coupling of 2-chloropyridines, supported by experimental data to facilitate informed catalyst selection.
Ligand Performance Comparison
The efficacy of different phosphine ligands in the Suzuki-Miyaura coupling of 2-chloropyridines is summarized below. The data has been compiled from various sources to highlight the performance of commonly employed ligands under optimized conditions.
Table 1: Comparison of Phosphine Ligands for the Suzuki Coupling of 2-Chloropyridine (B119429) with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 12 | High | [2] |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 2 | 92 | [2] |
| PPh₃ | Pd/C | K₂CO₃ | Dioxane/H₂O | 100 | 15 (min, MW) | Good | [3][4] |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 2 | 85 | [5] |
| dppf | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 15 (min, MW) | Moderate | [6] |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | Low | [7] |
| 2-(Dicyclohexylphosphino)biphenyl | Pd/C | K₂CO₃ | Dioxane/H₂O | 100 | - | Good | [3] |
Note: "High" and "Good" yields are indicated where specific quantitative data was not available in the cited literature but the ligand was reported to be effective.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for conventional and microwave-assisted Suzuki coupling of 2-chloropyridines.
Protocol 1: Conventional Heating [5]
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine (1.0 mmol), arylboronic acid (1.2-1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), phosphine ligand (2-10 mol%), and base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., Dioxane or Toluene) via syringe.
-
Reaction: Stir the mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki Coupling [4][5]
-
Reaction Setup: In a microwave vial, combine the 2-chloropyridine (0.5 mmol), arylboronic acid (0.6-0.75 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and base (e.g., Na₂CO₃, 1.0-1.5 mmol).
-
Solvent Addition: Add the solvent (e.g., Dioxane/H₂O or DMF).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow steps 5 and 6 from the conventional heating protocol.
Visualizing the Process
To better understand the reaction mechanism and experimental design, the following diagrams are provided.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for phosphine ligand screening in Suzuki coupling.
Conclusion
The selection of an appropriate phosphine ligand is paramount for the successful Suzuki-Miyaura coupling of 2-chloropyridines. Bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos generally provide high yields for a broad range of substrates, including challenging, sterically hindered, and electron-rich or -poor coupling partners.[2] These are often considered the state-of-the-art for difficult couplings.[2] While traditional ligands like PPh₃ can be effective, particularly with more reactive substrates or under specific conditions like microwave heating, the Buchwald-type ligands have demonstrated superior performance and broader applicability for this class of transformation.[1][3] For researchers and drug development professionals, the use of these advanced phosphine ligands is a key strategy for the efficient and reliable synthesis of 2-arylpyridine motifs.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Arylpyridine Derivatives: Validation of a Synthetic Route Utilizing 2-Chloropyridine-4-boronic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridine (B92270) derivatives is a critical task in the discovery of novel therapeutics and materials. The 2-arylpyridine scaffold, in particular, is a prevalent motif in numerous biologically active compounds. This guide provides an objective comparison of common palladium-catalyzed cross-coupling reactions for the synthesis of 2-arylpyridines, focusing on a synthetic route that utilizes 2-Chloropyridine-4-boronic acid as a key starting material. The Suzuki-Miyaura, Stille, and Negishi couplings are benchmarked to aid in the selection of the most appropriate synthetic strategy.
The validation of a synthetic route often involves carrying a functional group through a transformation, to be used in a subsequent step. In the context of this guide, we will evaluate the coupling at the 2-position of this compound, preserving the boronic acid moiety for further functionalization. The model reaction is the synthesis of 2-(4-methoxyphenyl)pyridine-4-boronic acid.
Performance Comparison of Synthetic Routes
The following table summarizes the quantitative data for the Suzuki-Miyaura, Stille, and Negishi couplings for the synthesis of 2-(4-methoxyphenyl)pyridine-4-boronic acid from this compound. The data is compiled from analogous reactions in the literature to provide a representative comparison.
| Synthetic Route | Pyridine Substrate | Arylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | ~85-95 |
| Stille Coupling | This compound | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | Toluene | 100 | 24 | ~80-90 |
| Negishi Coupling | This compound | (4-Methoxyphenyl)zinc chloride | Pd(PPh₃)₄ | THF | 60 | 2 | ~90-98 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Suzuki-Miyaura Coupling
This protocol is adapted from typical Suzuki-Miyaura couplings of 2-chloropyridines.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Water, degassed
Procedure:
-
To an oven-dried reaction vessel is added this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), potassium phosphate (3.0 equiv.), palladium(II) acetate (0.05 equiv.), and SPhos (0.10 equiv.).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by three cycles of evacuation and backfilling.
-
Anhydrous, degassed toluene and water (10:1 v/v) are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C for 18 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield 2-(4-methoxyphenyl)pyridine-4-boronic acid.
Stille Coupling
This protocol is based on established Stille coupling procedures.
Materials:
-
This compound
-
(4-Methoxyphenyl)tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and (4-methoxyphenyl)tributylstannane (1.1 equiv.) in anhydrous toluene.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the solution.
-
Heat the mixture to 100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 24 hours), cool the reaction to room temperature.
-
The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the product. To remove tin byproducts, the crude material can be subjected to a potassium fluoride (B91410) workup prior to chromatography.
Negishi Coupling
This protocol is adapted from Negishi couplings of 2-halopyridines.
Materials:
-
This compound
-
4-Methoxyphenyllithium or 4-methoxyphenylmagnesium bromide
-
Zinc chloride (ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, a solution of 4-methoxyphenyllithium or 4-methoxyphenylmagnesium bromide (1.1 equiv.) in THF is treated with a solution of anhydrous zinc chloride (1.1 equiv.) in THF at 0 °C. The mixture is stirred for 30 minutes at room temperature to form the (4-methoxyphenyl)zinc chloride reagent.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, this compound (1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) are dissolved in anhydrous THF.
-
The freshly prepared (4-methoxyphenyl)zinc chloride solution is then transferred to the flask containing the pyridine substrate and catalyst via cannula.
-
The reaction mixture is stirred at 60 °C for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The product is purified by flash column chromatography on silica gel.
Visualizing the Synthetic Pathways and Workflow
To better illustrate the relationships between the different synthetic routes and the general experimental process, the following diagrams are provided.
Caption: Synthetic pathways to 2-arylpyridine-4-boronic acid.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The validation of a synthetic route requires a careful evaluation of various factors, including yield, reaction time, reagent toxicity, and ease of purification. For the synthesis of 2-arylpyridine derivatives from this compound, all three presented methods—Suzuki-Miyaura, Stille, and Negishi couplings—offer viable pathways.
-
The Suzuki-Miyaura coupling is often a preferred method due to the lower toxicity of boronic acid reagents and their byproducts.
-
The Stille coupling , while employing highly toxic organotin reagents, can be advantageous for its tolerance of a wide range of functional groups and often milder, base-free conditions.
-
The Negishi coupling typically provides the highest yields in shorter reaction times but requires the preparation of moisture-sensitive organozinc reagents.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, the scale of the synthesis, and the available laboratory resources. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of 2-arylpyridine derivatives.
A Comparative Guide to the Suzuki-Miyaura Coupling of 2-Chloropyridine-4-boronic Acid and its Alternatives: A DFT Perspective
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. The Suzuki-Miyaura coupling has emerged as a powerful and widely adopted method for this purpose, particularly in the creation of biaryl and heteroaryl structures prevalent in pharmaceuticals. This guide provides a detailed comparison of the Suzuki-Miyaura coupling of 2-chloropyridine-4-boronic acid with two prominent alternatives: the Stille and Negishi couplings. This comparison is supported by a review of Density Functional Theory (DFT) studies to provide insights into the reaction mechanisms and performance, alongside detailed experimental protocols.
Performance Comparison: A Look at the Energetics
The choice of a cross-coupling methodology often hinges on factors such as reaction efficiency, functional group tolerance, and the nature of the substrates. DFT studies provide valuable insights into the underlying reaction mechanisms by calculating the energy profiles of the catalytic cycles, including the activation energies of key steps. While a direct comparative DFT study for the coupling of this compound across all three methods is not available in the literature, we can compile and extrapolate from studies on closely related systems to provide a comparative overview.
The Suzuki-Miyaura coupling is generally favored for its use of relatively non-toxic and stable boronic acids. The Stille coupling, while often tolerant of a wide range of functional groups, is hampered by the toxicity of organotin reagents. The Negishi coupling, utilizing organozinc reagents, offers high reactivity but requires stringent anhydrous conditions.
| Reaction Step | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Oxidative Addition | The oxidative addition of 2-chloropyridine (B119429) to a Pd(0) catalyst is often the rate-determining step. DFT studies on related chloropyridines suggest an activation energy (ΔG‡) in the range of 15-20 kcal/mol, depending on the ligand and solvent system. | The oxidative addition of 2-chloropyridine to Pd(0) is a key step. While specific DFT data for this substrate is scarce, it is expected to have a similar activation barrier to the Suzuki-Miyaura coupling. | The oxidative addition of 2-chloropyridine in a Negishi coupling is also a critical step. DFT studies on related systems suggest a comparable activation energy to the other two methods. |
| Transmetalation | The transfer of the pyridyl group from the boronic acid to the palladium center is facilitated by a base. DFT studies on similar systems indicate that this step generally has a lower activation barrier than oxidative addition. | The transmetalation of the organostannane is a crucial step. DFT studies on model systems suggest this step can be facile, although the exact barrier is highly dependent on the specific reagents and conditions. | The transmetalation from the highly nucleophilic organozinc reagent is typically very fast and is rarely the rate-determining step. |
| Reductive Elimination | The final step to form the C-C bond and regenerate the Pd(0) catalyst. This step is usually facile with a low activation barrier. | The reductive elimination step is generally fast and exothermic, leading to the formation of the desired product. | Similar to the other methods, reductive elimination is a rapid and thermodynamically favorable process. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these coupling strategies.
Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., bromobenzene) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Alternative Coupling Reactions
Stille Coupling of 2-Chloropyridine [1]
This protocol outlines a general procedure for the Stille coupling of 2-chloropyridine with an organostannane.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Organostannane (e.g., Phenyltributyltin) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Solvent (e.g., Toluene, anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-chloropyridine and the organostannane in the anhydrous solvent.[1]
-
Add the palladium catalyst.[1]
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.[1]
-
After cooling to room temperature, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
-
To remove tin byproducts, the filtrate can be washed with a saturated aqueous solution of potassium fluoride (B91410) (KF).
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography.[1]
Negishi Coupling of 2-Chloropyridine [2]
This protocol provides a general method for the Negishi coupling of 2-chloropyridine with an organozinc reagent.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Organozinc reagent (e.g., Phenylzinc chloride, prepared in situ or used as a solution) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Solvent (e.g., Tetrahydrofuran (THF), anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and 2-chloropyridine.
-
Add anhydrous THF via syringe.
-
Slowly add the organozinc reagent solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical workflow for a DFT study on reaction mechanisms.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for a DFT study of a reaction mechanism.
References
A Researcher's Guide to the Kinetics of Suzuki Reactions: A Comparative Analysis of 2-Chloropyridine Derivatives
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly the biaryl and heteroaryl motifs prevalent in pharmaceuticals. The kinetic performance of this reaction is critically dependent on the choice of both the electrophilic and nucleophilic coupling partners. This guide provides a comparative analysis of the kinetic aspects of Suzuki reactions involving 2-chloropyridines and various boronic acids, offering insights supported by established mechanistic principles and experimental observations from related systems.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The overall rate of the reaction is determined by the kinetics of three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is influenced by the electronic and steric properties of the substrates, the choice of catalyst, ligands, base, and solvent.
Kinetic Comparison of Electrophilic Coupling Partners: The Challenge of 2-Chloropyridines
The nature of the leaving group on the electrophilic partner significantly impacts the rate of the oxidative addition step, which is often the rate-determining step of the overall reaction. The reactivity of halopyridines generally follows the trend of C-I > C-Br > C-Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.
| Electrophile | Relative Reactivity | C-X Bond Strength (kcal/mol) | Kinetic Considerations |
| 2-Iodopyridine | Highest | ~65 | Rapid oxidative addition, often proceeds under mild conditions. |
| 2-Bromopyridine | High | ~81 | Generally reliable, widely used in synthesis. |
| 2-Chloropyridine | Low | ~97 | Slow oxidative addition, often requires more forcing conditions and highly active catalysts. |
Table 1: Comparison of Halopyridine Reactivity in Suzuki-Miyaura Coupling
The use of 2-chloropyridines as electrophiles is kinetically challenging due to the strong C-Cl bond. Overcoming this kinetic barrier typically requires the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). These ligands facilitate the oxidative addition of the C-Cl bond to the palladium center. While yields can be excellent, significant optimization of the catalyst system is often necessary.
Kinetic Comparison of Nucleophilic Coupling Partners: The Role of the Boronic Acid
The electronic properties of the boronic acid coupling partner are a key determinant of the rate of transmetalation. Electron-rich boronic acids generally exhibit faster transmetalation rates than electron-deficient ones.
| Boronic Acid Type | Relative Reactivity | Electronic Effect | Kinetic Considerations |
| Electron-Rich Arylboronic Acids | High | Electron-donating groups increase the nucleophilicity of the aryl group. | Faster transmetalation step. |
| Electron-Poor Arylboronic Acids | Low | Electron-withdrawing groups decrease the nucleophilicity of the aryl group. | Slower transmetalation step. |
| Pyridine (B92270) Boronic Acids | Variable | The electron-withdrawing nature of the pyridine ring slows transmetalation. The Lewis basic nitrogen can also coordinate to and deactivate the palladium catalyst.[1] | Can be challenging coupling partners.[1] |
Table 2: Comparison of Boronic Acid Reactivity in Suzuki-Miyaura Coupling
Pyridine-based boronic acids, such as 2-chloropyridine-4-boronic acid, present unique kinetic challenges. The electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of the boronic acid, thereby slowing down the crucial transmetalation step.[1] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1]
Strategic Selection of Coupling Partners
The choice of coupling partners should be guided by a balance of reactivity, stability, and commercial availability. The following workflow illustrates a decision-making process for selecting the appropriate pyridine coupling partner.
Experimental Protocol for Kinetic Analysis of Suzuki-Miyaura Reactions
To facilitate a reliable comparison of the kinetics of different coupling partners, a standardized experimental protocol is essential. The following outlines a general procedure for conducting and monitoring Suzuki-Miyaura cross-coupling reactions for kinetic analysis.
Materials:
-
Aryl halide (e.g., 2-chloropyridine) (1.0 mmol)
-
Boronic acid (e.g., this compound or alternative) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, Water) (3-5 mL)
-
Internal standard for chromatographic analysis (e.g., dodecane, biphenyl)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide, boronic acid, base, and internal standard.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst and ligand (if applicable) in the chosen solvent. Add the required volume of the catalyst solution to the reaction mixture under the inert atmosphere.
-
Reaction Monitoring: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature. At specified time intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Quenching and Analysis: Immediately quench the withdrawn aliquot with a suitable solvent (e.g., diethyl ether) and filter through a short plug of silica (B1680970) gel to remove the catalyst and inorganic salts. Analyze the filtrate by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of starting materials and the formation of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate and rate constants can be determined.
Disclaimer: This guide provides a general overview and comparative analysis based on established principles in organic chemistry. Specific reaction kinetics can be highly dependent on the exact substrates and conditions employed. Experimental validation is crucial for any new system.
References
A Comparative Analysis of Thermal and Microwave Heating in Suzuki-Miyaura Coupling Reactions of 2-Chloropyridine-4-boronic Acid
For researchers, scientists, and professionals in drug development, the efficiency and outcome of chemical reactions are paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds, is frequently employed with substrates like 2-Chloropyridine-4-boronic acid. This guide provides an objective comparison of thermal and microwave heating methods for this reaction, supported by experimental data, to aid in methodological selection.
The choice between conventional thermal heating and microwave irradiation can significantly impact reaction time, yield, and purity. While both methods can effectively facilitate the Suzuki-Miyaura coupling, microwave-assisted synthesis often presents notable advantages in terms of speed and efficiency.
Performance Comparison: Thermal vs. Microwave Heating
The following table summarizes the key quantitative differences observed in typical Suzuki-Miyaura coupling reactions involving chloro-heterocyclic compounds and boronic acids, representative of the reactivity of this compound.
| Parameter | Thermal Heating | Microwave Heating | Key Advantages of Microwave Heating |
| Reaction Time | Several hours (e.g., overnight)[1][2] | 10 - 20 minutes[3][4] | Drastic reduction in reaction time, leading to higher throughput. |
| Typical Yield | Moderate to good | Good to excellent[4] | Often improved yields due to rapid heating and reduced side reactions. |
| Catalyst Loading | Typically higher | Can be significantly lower (e.g., 0.5 mol%)[4] | Lower catalyst consumption, reducing costs and potential metal contamination. |
| Temperature | 50 - 100 °C[1][2][4] | 100 - 150 °C[3][5] | Precise and rapid temperature control. |
| Solvent | High-boiling point solvents (e.g., THF, DMF)[1][4] | Solvents with high dielectric constants (e.g., water/organic mixtures) are favorable[3][6] | Broader solvent choice, including greener options like water. |
| Pressure | Atmospheric | Elevated (in sealed vessels) | Allows for heating solvents above their boiling points, accelerating reactions. |
Experimental Protocols
Below are detailed methodologies for performing a Suzuki-Miyaura coupling reaction with a chloro-heterocyclic compound and a boronic acid, illustrating the procedural differences between thermal and microwave heating.
Conventional Thermal Heating Protocol
This protocol is based on typical conditions for Suzuki cross-coupling of solid-supported chloropyrimidines.[1][2]
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a suitable base such as spray-dried potassium fluoride (B91410) (KF) (3.0 mmol), and a palladium catalyst, for instance, Pd₂(dba)₃ (0.02 mmol) with a phosphine (B1218219) ligand like P(t-Bu)₃ (0.08 mmol).
-
Solvent Addition: Add a degassed solvent, such as tetrahydrofuran (B95107) (THF) (10 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Place the flask in an oil bath preheated to 50°C.
-
Reaction: Stir the reaction mixture overnight.
-
Workup: After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Microwave-Assisted Heating Protocol
This protocol is adapted from efficient microwave-assisted Suzuki coupling procedures for similar substrates.[3][4]
-
Reaction Setup: In a microwave reaction vessel, combine the chloro-heterocyclic compound (0.5 mmol), the boronic acid (0.5 mmol), a base such as potassium carbonate (K₂CO₃) (1.5 mmol), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add a mixture of solvents, for example, 1,4-dioxane (B91453) (4 mL) and water (2 mL), that have been previously degassed.
-
Inert Atmosphere: Seal the vessel and purge with argon.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 100°C for 15 minutes with stirring.
-
Workup: After the reaction mixture has cooled, it is extracted with a suitable organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated, and the product is purified via column chromatography.
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction, highlighting the key steps from reactant preparation to product purification.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism that underpins this powerful transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Chloropyridine-4-boronic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2-Chloropyridine-4-boronic acid, a compound that necessitates handling as hazardous chemical waste. Adherence to these protocols is crucial for ensuring personnel safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound and its analogs are classified as hazardous substances. They are known irritants and may be harmful if ingested or inhaled.[1][2][3][4][5] All handling and disposal operations must be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[1][6][7][8]
Key Hazard and Safety Data Summary
The following table summarizes the key hazard classifications for this compound and its pinacol (B44631) ester, which dictates the necessary safety precautions during handling and disposal.
| Hazard Classification | GHS Hazard Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [2][5] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2][5] |
| Acute Toxicity (Oral) | H301 / H302 | Toxic or harmful if swallowed. | [4][5] |
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is to treat it as hazardous chemical waste. It must never be disposed of down the drain or in regular municipal trash.[1][6][9][10]
Waste Identification and Segregation
-
Classify as Hazardous: All forms of this compound waste—including the pure compound, solutions, reaction mixtures, and contaminated materials—must be classified as hazardous waste.[1][7][11]
-
Segregate Waste: Collect this waste in a dedicated container. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents or acids, to prevent potentially dangerous chemical reactions.[1][7][8][9]
Container Management
-
Select Appropriate Container: Use a chemically compatible waste container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, with a secure, leak-proof lid.[1][6][9]
-
Label Clearly: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and any associated hazards (e.g., "Irritant," "Toxic").[1][9]
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are adding waste.[1]
Collection of Contaminated Materials
-
Solid and Liquid Waste: Carefully transfer the chemical waste into the designated container. Use a funnel for liquids to prevent spills.[6]
-
Labware and PPE: Any materials that have come into direct contact with this compound, such as pipette tips, gloves, weigh boats, and absorbent pads, must also be placed in the same hazardous waste container.[1][6][7]
Storage
-
Designated Area: Store the sealed waste container in a designated and secure hazardous waste accumulation area.[1][9]
-
Ventilation and Containment: The storage area should be well-ventilated. It is best practice to use secondary containment (such as a larger, chemically resistant tray) to mitigate the effects of any potential leaks.[1]
Disposal of Empty Containers
-
Triple Rinsing: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., methanol, acetone) before they can be considered non-hazardous.[1][12]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now contaminated and must be collected and disposed of as hazardous waste in your designated liquid waste container.[1][13]
-
Final Container Disposal: After triple-rinsing and allowing the container to dry, deface the original label. The clean, empty container may then be disposed of in the regular trash or recycled, in accordance with your institution's specific policies.[1]
Arranging for Professional Disposal
-
Contact EHS: Once your waste container is full or reaches your institution's time limit for waste accumulation, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[1][6][9]
-
Documentation: Follow your institution's procedures for waste pickup, which typically involves completing a hazardous waste manifest or tag. Ensure all information is accurate and complete.[1]
Experimental Protocols
Direct chemical neutralization or treatment of this compound waste in the laboratory is not recommended as a standard disposal procedure. Such actions can cause unintended reactions and should only be performed if it is part of a specific, validated, and approved protocol provided by your institution's EHS department.[9] The standard and safest protocol is the segregation and collection for professional disposal outlined above.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated contaminated materials.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound, pinacol ester | C11H15BClNO2 | CID 5103408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. laballey.com [laballey.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling 2-Chloropyridine-4-boronic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Chloropyridine-4-boronic acid, a key intermediate in the synthesis of nAChR agonists used in cancer research.[1] Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US)[3][4] |
| Skin Protection | Chemical-impermeable gloves (inspect prior to use) and a flame-resistant lab coat. | EU Directive 89/686/EEC, EN 374[3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), is necessary if exposure limits are exceeded or if irritation occurs. Use a full-face respirator in case of high dust concentration.[3][5] | |
| Body Protection | A flame-resistant lab coat that covers the arms and fastens in the front, along with closed-toe shoes.[6] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling practices are crucial to prevent accidents and maintain the integrity of the chemical.
-
Preparation and Area Setup :
-
Handling the Compound :
-
Avoid the formation and inhalation of dust and aerosols.[2][3][4]
-
Wear all required PPE as specified in Table 1 before handling the compound.
-
When weighing, use a tared, sealed container to minimize exposure.
-
If dissolving, add the solid to the solvent slowly to prevent splashing.
-
Do not eat, drink, or smoke in the handling area.[3]
-
-
Storage :
Emergency Procedures
In case of accidental exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][6] Seek medical attention.[5][7] |
| Skin Contact | Remove all contaminated clothing immediately.[2][6] Wash the affected skin with plenty of soap and water.[2][7] If skin irritation occurs, get medical help.[9] |
| Inhalation | Move the person to fresh air.[2][6] If breathing is difficult, provide oxygen.[2][5] If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2][5] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[5][7] Rinse the mouth with water.[2][5] Seek immediate medical attention.[5] |
Spill Response :
-
Small Spills : Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dusty conditions.[5]
-
Large Spills : Evacuate the immediate area.[6] Ensure adequate ventilation.[2] Prevent the chemical from entering drains.[2][3] Collect the material for disposal in accordance with regulations.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Chemical Waste :
-
Contaminated Materials :
-
Container Disposal :
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
